molecular formula C33H41ClN8O2 B15612895 JND3229

JND3229

Katalognummer: B15612895
Molekulargewicht: 617.2 g/mol
InChI-Schlüssel: WVLWGBZNXIVAKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JND3229 is a useful research compound. Its molecular formula is C33H41ClN8O2 and its molecular weight is 617.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLWGBZNXIVAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JND3229 Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JND3229 is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation that confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cancer cell proliferation, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of EGFR. Its unique chemical structure allows it to effectively inhibit the enzymatic activity of EGFR, even in the presence of the C797S mutation, which sterically hinders the binding of irreversible third-generation inhibitors. By blocking the autophosphorylation of EGFR, this compound prevents the activation of downstream signaling pathways crucial for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT pathways. A high-resolution X-ray co-crystal structure of this compound in complex with EGFR T790M/C797S (PDB ID: 5ZTO) has confirmed its binding mode in the ATP-binding pocket.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various EGFR mutants and cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of this compound

EGFR MutantIC50 (nM)
EGFR L858R/T790M/C797S5.8[1][2][3]
EGFR WT6.8[3]
EGFR L858R/T790M30.5[3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineEGFR StatusIC50 (µM)
BaF3EGFR L858R/T790M/C797S0.51[1]
BaF3EGFR 19D/T790M/C797S0.32[1]
NCI-H1975EGFR T790M0.31[1]
A431EGFR WT0.27[1]

Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model

ParameterValue
Animal ModelBALB/c mice with BaF3-EGFR 19D/T790M/C797S xenografts[3]
Dosage and Administration10 mg/kg, intraperitoneal injection, twice daily for 10 days[3]
Tumor Growth Inhibition (TGI)42.2%[3]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding ATP ATP pEGFR pEGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->EGFR Inhibition ADP ADP GRB2 GRB2 pEGFR->GRB2 PI3K PI3K pEGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

EGFR signaling pathway and this compound inhibition.
Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_structural Structural Biology kinase_assay EGFR Kinase Assay (ELISA) cell_proliferation Cell Proliferation Assay kinase_assay->cell_proliferation Determine cellular potency crystallography X-ray Crystallography kinase_assay->crystallography Elucidate binding mode western_blot Western Blot (EGFR Phosphorylation) cell_proliferation->western_blot Confirm target engagement xenograft Xenograft Mouse Model western_blot->xenograft Evaluate in vivo efficacy

Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

EGFR Kinase Inhibitory Assay (ELISA-based)

This protocol is for determining the in vitro inhibitory activity of this compound against various EGFR mutants.

  • Reagents and Materials:

    • Recombinant human EGFR (wild-type and mutant forms)

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • 384-well microplate

  • Procedure:

    • Coat the microplate wells with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

    • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the EGFR enzyme to each well, followed by the this compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Wash the wells to remove ATP and unbound reagents.

    • Add the anti-phosphotyrosine-HRP antibody and incubate.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., BaF3, NCI-H1975, A431)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the this compound dilutions.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance or luminescence) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for EGFR Phosphorylation

This protocol is for determining the effect of this compound on EGFR phosphorylation in cells.

  • Reagents and Materials:

    • Cancer cell lines

    • This compound

    • EGF

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with EGF for 15 minutes.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Mouse Model

This protocol is for evaluating the in vivo anti-tumor efficacy of this compound.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., BALB/c nude)

    • BaF3-EGFR 19D/T790M/C797S cells

    • Matrigel

    • This compound formulation for injection

    • Vehicle control

  • Procedure:

    • Subcutaneously implant the BaF3-EGFR 19D/T790M/C797S cells mixed with Matrigel into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection twice daily for 10 days.

    • Measure the tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI).

X-ray Crystallography

The crystal structure of this compound in complex with EGFR (T790M/C797S) was determined by X-ray diffraction.

  • PDB ID: 5ZTO[1]

  • Method: X-RAY DIFFRACTION[4]

  • Resolution: 2.65 Å[4]

  • Expression System: Spodoptera frugiperda[4]

The protein was expressed and purified, then co-crystallized with this compound. Diffraction data were collected at a synchrotron source, and the structure was solved by molecular replacement and refined.

Conclusion

This compound is a promising fourth-generation EGFR inhibitor with a clear mechanism of action. It potently and reversibly inhibits the C797S mutant EGFR, leading to the suppression of downstream signaling pathways, reduced cell proliferation, and in vivo tumor growth inhibition. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a therapeutic agent for non-small cell lung cancer with acquired resistance to third-generation EGFR inhibitors.

References

JND3229: A Technical Guide to a Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has rendered third-generation tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) ineffective in a significant portion of non-small cell lung cancer (NSCLC) patients. JND3229 is a potent, reversible, fourth-generation EGFR inhibitor designed to overcome this critical resistance mechanism. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Introduction: The Challenge of EGFR C797S Mutation

The treatment of NSCLC has been revolutionized by EGFR TKIs. However, the development of acquired resistance mutations, particularly the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. While third-generation TKIs, such as osimertinib, effectively target T790M, their efficacy is limited by the subsequent emergence of the C797S mutation.[1][2] The C797S mutation alters the covalent binding site of irreversible inhibitors, leading to treatment failure.[3] this compound has been identified as a promising solution to address this unmet clinical need, demonstrating potent activity against EGFR harboring the C797S mutation.[1][4]

Mechanism of Action

This compound is a pyrimidopyrimidinone derivative that functions as a reversible, ATP-competitive inhibitor of the EGFR kinase domain.[1][5] X-ray crystallography studies have revealed that this compound binds to the ATP-binding site of the EGFR C797S mutant in a "U-shaped" configuration.[1] This binding is stabilized by hydrogen bond interactions with the hinge residue Met793, effectively blocking the kinase activity of the receptor and inhibiting downstream signaling pathways responsible for tumor growth and proliferation.[1]

Preclinical Efficacy

This compound has demonstrated potent and selective inhibitory activity in both enzymatic and cell-based assays, as well as significant anti-tumor efficacy in in-vivo models.

In Vitro Activity

The inhibitory activity of this compound was evaluated against various EGFR mutants using an Enzyme-Linked Immunosorbent Assay (ELISA). The compound showed strong inhibition of the triple-mutant EGFRL858R/T790M/C797S with a single-digit nanomolar IC50 value.[1][4][6] Notably, this compound also exhibited potent activity against wild-type EGFR (EGFRWT) and the double-mutant EGFRL858R/T790M.[1][4][6]

EGFR Mutant This compound IC50 (nM)
EGFRL858R/T790M/C797S5.8[1][4][6]
EGFRWT6.8[4][6]
EGFRL858R/T790M30.5[1][4][6]
Table 1: Enzymatic inhibitory activity of this compound against various EGFR mutants.

In cell-based proliferation assays, this compound effectively inhibited the growth of BaF3 cells engineered to express different EGFR mutations. The IC50 values demonstrate its potent anti-proliferative effects against cells harboring the C797S mutation.[1][7]

Cell Line EGFR Status This compound IC50 (µM)
BaF3/EGFRL858R/T790M/C797SL858R/T790M/C797S0.51[1][7]
BaF3/EGFR19D/T790M/C797Sdel19/T790M/C797S0.32[1][7]
NCI-H1975T790M0.31[1]
A431EGFRWT overexpression0.27[1]
Table 2: Anti-proliferative activity of this compound in various cell lines.
In Vivo Efficacy

The in vivo anti-tumor activity of this compound was assessed in a xenograft mouse model using BALB/c mice bearing BaF3-EGFR19D/T790M/C797S tumors.[1] Treatment with this compound resulted in significant tumor growth inhibition.

Parameter Value
Animal Model BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts[1]
This compound Dosage 10 mg/kg[1]
Administration Route Intraperitoneal (i.p.), twice daily for 10 days[1]
Tumor Growth Inhibition (TGI) 42.2%[1]
Positive Control EAI045 (60 mg/kg, p.o., once daily) + Cetuximab (1 mg/kg, i.p., every other day)
Positive Control TGI 22.3%[1]
Table 3: In vivo efficacy of this compound in a xenograft mouse model.

This compound was well-tolerated in the animal model, with no significant body weight loss or other observed toxicities.[1] Immunohistochemistry analysis of tumor tissues from the treated mice showed a significant decrease in the levels of phosphorylated EGFR (p-EGFR), confirming target engagement in vivo.[1]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and this compound Inhibition

EGFR activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The C797S mutation leads to constitutive activation of these pathways, driving tumorigenesis. This compound inhibits the kinase activity of the C797S mutant EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR (L858R/T790M/C797S) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound followed a logical progression from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Validation Screening Kinase Inhibitor Library Screening ELISA Enzymatic Assay (ELISA) IC50 Determination Screening->ELISA CellProlif Cell Proliferation Assay (BaF3, NCI-H1975) IC50 Determination ELISA->CellProlif WesternBlot Western Blot Analysis (p-EGFR Inhibition) CellProlif->WesternBlot Xenograft Xenograft Mouse Model (BaF3-EGFR triple mutant) WesternBlot->Xenograft Promising In Vitro Results Efficacy Tumor Growth Inhibition (TGI) Study Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Efficacy->Toxicity IHC Immunohistochemistry (p-EGFR in tumors) Efficacy->IHC

Caption: Experimental workflow for the preclinical evaluation of this compound.

Logical Framework for this compound Development

The development of this compound was driven by the clear clinical need for therapies overcoming osimertinib resistance.

Logical_Framework UnmetNeed Unmet Clinical Need: Osimertinib resistance via EGFR C797S mutation Hypothesis Hypothesis: A reversible inhibitor can target the C797S mutant UnmetNeed->Hypothesis Discovery Discovery: Screening identifies This compound lead compound Hypothesis->Discovery Preclinical Preclinical Validation: In vitro and in vivo studies confirm efficacy and safety Discovery->Preclinical Clinical Future Direction: Clinical development for NSCLC patients Preclinical->Clinical

References

JND3229 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent bond formation required by these inhibitors. JND3229, a pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor capable of overcoming C797S-mediated resistance.[1][2][3][4] This document provides an in-depth technical overview of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays, including enzymatic kinase inhibition and cellular anti-proliferative studies. The data highlights its potent activity against EGFR triple-mutant variants.

Table 1: Enzymatic Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against different EGFR kinase variants as determined by enzyme-linked immunosorbent assay (ELISA).[1]

Target KinaseIC₅₀ (nM)Reference
EGFRL858R/T790M/C797S5.8[1][5][6]
EGFRWT (Wild-Type)6.8[5]
EGFRL858R/T790M30.5[1][5]
Table 2: Anti-proliferative Activity of this compound

This table presents the IC₅₀ values of this compound in various cancer cell lines, demonstrating its ability to inhibit the growth of cells harboring key EGFR mutations.

Cell LineEGFR StatusIC₅₀ (µM)Reference
BaF3EGFRL858R/T790M/C797S0.51[1][6]
BaF3EGFR19D/T790M/C797S0.32[1][6]
NCI-H1975EGFRT790M0.31[1][7]
A431EGFRWT (overexpression)0.27[5]

Mechanism of Action and Structural Basis

This compound functions as a reversible, ATP-competitive inhibitor that targets the kinase activity of EGFR, including the C797S mutant which is resistant to third-generation covalent inhibitors.[1][7][8]

A high-resolution (2.65 Å) X-ray co-crystal structure of this compound in complex with the EGFRT790M/C797S kinase domain (PDB ID: 5ZTO) provides critical insights into its binding mode.[1][7] The inhibitor adopts a "U-shaped" conformation within the ATP-binding site. A key interaction involves the pyrimidopyrimidinone core of this compound, which forms a bidentate hydrogen bond with the backbone of the "hinge" residue Met793.[1] This non-covalent, high-affinity binding allows this compound to effectively inhibit the enzyme's function despite the absence of the Cys797 residue required for covalent inhibitors.

By inhibiting the kinase, this compound effectively blocks the downstream signaling cascade. Studies have shown that this compound potently inhibits the phosphorylation of EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in engineered BaF3 cells in a dose-dependent manner.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (L858R/T790M/C797S) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Downstream Phosphorylation ATP ATP ATP->EGFR Binds to ATP Pocket This compound This compound This compound->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction cluster_invitro In Vitro Evaluation cluster_structural Structural Biology cluster_invivo In Vivo Evaluation start Start: Compound this compound elisa Kinase Assay (ELISA) vs. EGFR Mutants start->elisa cell_prolif Cell Proliferation Assay (BaF3, NCI-H1975) elisa->cell_prolif Determine IC₅₀ western EGFR Phosphorylation Assay (Western Blot) cell_prolif->western Confirm Cellular Activity xray X-Ray Crystallography (with EGFR C797S) western->xray Elucidate Binding Mode xenograft Mouse Xenograft Model (BaF3-EGFR C797S) xray->xenograft Test Efficacy end_node Result: Lead Candidate xenograft->end_node This compound Pyrimidopyrimidinone Core 3-chlorophenyl unit Other Moieties EGFR_Pocket Hinge Region (Met793) Hydrophobic Pocket Solvent Front This compound:n->EGFR_Pocket:n Reversible 'U-Shaped' Binding This compound->EGFR_Pocket Bidentate H-Bond This compound:p1->EGFR_Pocket:p1 Hydrophobic Interaction

References

JND3229: A Technical Overview of a Fourth-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of JND3229, a novel, reversible, fourth-generation epidermal growth factor receptor (EGFR) inhibitor. This compound specifically targets the C797S mutation, a key mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Discovery and Rationale

The emergence of the EGFR C797S mutation poses a significant clinical challenge in the treatment of NSCLC, rendering third-generation inhibitors like osimertinib (B560133) ineffective.[1][2] This created an urgent need for the development of fourth-generation EGFR TKIs that could overcome this resistance mechanism. This compound, a pyrimidopyrimidinone derivative, was identified through the screening of an in-house kinase inhibitor library.[3] It emerged as a highly potent inhibitor of the EGFR C797S mutant, demonstrating significant anti-tumor efficacy as a single agent in preclinical models.[1][2]

Mechanism of Action

This compound functions as a reversible inhibitor of the EGFR kinase, demonstrating potent activity against the C797S mutation.[4] X-ray crystallography studies have revealed that this compound binds to the ATP-binding site of the EGFR kinase domain in a "U-shaped" conformation.[5] This binding mode allows it to effectively inhibit the kinase activity of EGFR, even in the presence of the C797S mutation that prevents covalent bond formation by irreversible inhibitors.[2] this compound has been shown to potently inhibit the phosphorylation of both EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in a dose-dependent manner.[2][4]

cluster_membrane Cell Membrane EGFR EGFR (with C797S mutation) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation (Inhibited) This compound This compound This compound->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Competes for binding Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Activation (Blocked)

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

EGFR MutantIC50 (nM)
EGFRL858R/T790M/C797S5.8[2][4]
EGFRWT6.8[4]
EGFRL858R/T790M30.5[2][4]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineEGFR Mutation StatusIC50 (μM)
BaF3EGFR19D/T790M/C797S0.32[2]
BaF3EGFRL858R/T790M/C797S0.51[2]
NCI-H1975EGFRT790M0.31[2][5]
A431EGFRWT (overexpressing)0.27[4]

Table 3: In Vivo Anti-tumor Efficacy of this compound

Animal ModelTreatmentTumor Growth Inhibition (TGI)
BaF3-EGFR19D/T790M/C797S XenograftThis compound (10 mg/kg, i.p., twice daily)42.2%[2][4]

Experimental Protocols

In Vitro Kinase Assay

An enzyme-linked immunosorbent assay (ELISA) was utilized to determine the kinase inhibitory activity of this compound.[2] Recombinant EGFR protein variants were incubated with this compound at varying concentrations in the presence of ATP. The kinase activity was assessed by measuring the phosphorylation of a substrate peptide using a specific antibody and a colorimetric detection system. IC50 values were calculated from the dose-response curves.

Start Start Incubate Incubate EGFR enzyme, ATP, and this compound Start->Incubate Add_Substrate Add Substrate (e.g., Poly(Glu,Tyr)) Incubate->Add_Substrate Detect_Phos Detect Phosphorylation (ELISA) Add_Substrate->Detect_Phos Calculate_IC50 Calculate IC50 Detect_Phos->Calculate_IC50 End End Calculate_IC50->End

Figure 2: In Vitro Kinase Assay Workflow.
Cell Proliferation Assay

The anti-proliferative effects of this compound were evaluated using various cancer cell lines harboring different EGFR mutations.[2] Cells were seeded in 96-well plates and treated with serial dilutions of this compound for a specified period. Cell viability was determined using a standard method such as the CellTiter-Glo® luminescent cell viability assay. IC50 values were determined by fitting the data to a dose-response curve.

Western Blot Analysis

To confirm the mechanism of action at the cellular level, Western blot analysis was performed.[2] BaF3 cells overexpressing EGFR mutants were treated with different concentrations of this compound, followed by stimulation with EGF. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated EGFR and total EGFR were detected using specific antibodies to assess the inhibitory effect of this compound on EGFR signaling.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound was assessed using a xenograft mouse model.[2] BALB/c mice were subcutaneously implanted with BaF3 cells engineered to express the EGFR19D/T790M/C797S mutation. Once tumors reached a palpable size, mice were treated with this compound (10 mg/kg, intraperitoneally, twice daily) or a vehicle control for 10 days.[2][4] Tumor growth was monitored regularly, and the tumor growth inhibition (TGI) was calculated at the end of the study.

Start Implant BaF3-EGFR mutant cells into BALB/c mice Tumor_Growth Allow tumors to establish Start->Tumor_Growth Treatment Treat with this compound (i.p.) or Vehicle Control Tumor_Growth->Treatment Monitor Monitor tumor volume Treatment->Monitor Monitor->Treatment Daily for 10 days Endpoint Endpoint: Calculate TGI Monitor->Endpoint

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a promising fourth-generation EGFR inhibitor with potent in vitro and in vivo activity against the clinically relevant C797S resistance mutation. Its reversible binding mechanism and single-agent efficacy in preclinical models highlight its potential as a future therapeutic option for NSCLC patients who have developed resistance to third-generation EGFR TKIs. Further clinical development is warranted to establish its safety and efficacy in patients.

References

JND3229 target selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Target Selectivity Profile of JND3229

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reversible, pyrimidopyrimidinone-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It has demonstrated significant potency against EGFR mutations that confer resistance to third-generation EGFR inhibitors, such as osimertinib.[1][2] Notably, this compound is effective against the C797S mutation, which is a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC).[1][2][3][4] This document provides a comprehensive overview of the target selectivity profile of this compound, detailing its activity on various EGFR mutants and its effects on cancer cell proliferation. The methodologies for the key experiments are also described, along with visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)
EGFRL858R/T790M/C797S5.8[1][3][5][6]
EGFRWT (Wild-Type)6.8[1][5]
EGFRL858R/T790M30.5[1][5]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineEGFR StatusIC50 (µM)
BaF3EGFRL858R/T790M/C797S0.51[1][6]
BaF3EGFR19D/T790M/C797S0.32[1][6]
NCI-H1975EGFRT790M0.31[1]
A431Overexpression of EGFRWT0.27[5]

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above.

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

The inhibitory activity of this compound against various EGFR kinase mutants was determined using an ELISA-based assay.[1]

  • Objective: To measure the concentration of this compound required to inhibit 50% of the EGFR kinase activity (IC50).

  • Methodology:

    • Recombinant EGFR kinase domains (wild-type and mutants) were coated onto microtiter plates.

    • A kinase reaction buffer containing a specific substrate (e.g., a synthetic peptide) and ATP was added to the wells.

    • This compound was added in a series of dilutions to determine its dose-response effect.

    • The plates were incubated to allow the kinase reaction (phosphorylation of the substrate) to proceed.

    • The reaction was stopped, and a primary antibody specific to the phosphorylated substrate was added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was then added.

    • A chromogenic substrate was introduced, and the resulting colorimetric signal, proportional to the extent of substrate phosphorylation, was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed in various engineered and cancer cell lines.[1]

  • Objective: To determine the concentration of this compound required to inhibit 50% of cell growth (IC50).

  • Methodology:

    • Cells (e.g., BaF3 expressing EGFR mutants, NCI-H1975) were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was measured with a microplate reader.

    • IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

To confirm the mechanism of action, the effect of this compound on EGFR phosphorylation within the cell was investigated.[1]

  • Objective: To visualize the dose-dependent inhibition of EGFR phosphorylation by this compound.

  • Methodology:

    • BaF3 cells overexpressing specific EGFR mutants were treated with increasing concentrations of this compound for 2 hours.[1]

    • Following treatment, the cells were stimulated with EGF for 15 minutes to induce EGFR phosphorylation.[1]

    • The cells were lysed, and total protein concentrations were determined.

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results demonstrated that this compound potently inhibited the phosphorylation of EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in a dose-dependent manner.[1][5]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the EGFR signaling pathway by this compound.

EGFR_Pathway_Inhibition ligand EGF receptor Mutant EGFR (e.g., L858R/T790M/C797S) ligand->receptor Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Phosphorylates inhibitor This compound inhibitor->receptor Inhibits outcome Cell Proliferation, Survival downstream->outcome Promotes

This compound inhibits mutant EGFR signaling.
Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing the target selectivity of a kinase inhibitor like this compound.

Experimental_Workflow start_node Compound Synthesis (this compound) enzymatic_assay In Vitro Kinase Assays (ELISA vs. EGFR mutants) start_node->enzymatic_assay cell_assay Cell-Based Assays (Proliferation in cancer cells) start_node->cell_assay data_analysis Data Analysis (IC50 Determination) enzymatic_assay->data_analysis mechanistic_study Mechanism of Action (Western Blot for p-EGFR) cell_assay->mechanistic_study invivo_study In Vivo Efficacy (Xenograft Models) cell_assay->invivo_study cell_assay->data_analysis mechanistic_study->data_analysis profile Selectivity Profile Generation invivo_study->profile data_analysis->profile

Workflow for this compound selectivity profiling.

References

JND3229: A Fourth-Generation Reversible EGFR Inhibitor for Overcoming C797S-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these targeted therapies is often limited by the emergence of drug resistance mutations. The tertiary C797S mutation, in particular, has posed a significant challenge, rendering third-generation irreversible EGFR inhibitors like osimertinib (B560133) ineffective.[1][2] JND3229, a novel pyrimidopyrimidinone derivative, has emerged as a potent, reversible, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Core Attributes of this compound

This compound is a highly potent inhibitor of the EGFR C797S mutant, demonstrating significant anti-proliferative activity and in vivo tumor growth inhibition.[5] Its reversible binding mechanism allows it to effectively target the ATP binding site of EGFR, even in the presence of the C797S mutation that prevents covalent bond formation by irreversible inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its enzymatic inhibitory activity and its anti-proliferative effects on various cell lines.

Table 1: Enzymatic Inhibitory Activity of this compound against EGFR Mutants
EGFR MutantIC₅₀ (nM)
EGFRL858R/T790M/C797S5.8[2][5]
EGFRWT6.8[5][6]
EGFRL858R/T790M30.5[5][6]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineEGFR StatusIC₅₀ (µM)
BaF3EGFRL858R/T790M/C797S0.51[2][5]
BaF3EGFR19D/T790M/C797S0.32[2][5]
NCI-H1975EGFRT790M0.31[2][5]
A431EGFRWT (overexpressing)0.27[2][5]
Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model
Animal ModelTreatmentDosageAdministrationDurationTumor Growth Inhibition (TGI)
BALB/c mice with BaF3-EGFR19D/T790M/C797S xenograftsThis compound10 mg/kgIntraperitoneal injection, twice daily10 days42.2%[5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the phosphorylation of EGFR, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival. The following diagram illustrates the EGFR signaling pathway and the point of intervention by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR

Caption: EGFR signaling cascade and this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibitory Assay (ELISA)

The inhibitory activity of this compound against various EGFR mutants was determined using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Plate Coating: 96-well plates were coated with a poly(Glu, Tyr) 4:1 substrate and incubated overnight at 37°C.

  • Compound Preparation: this compound was serially diluted to various concentrations.

  • Kinase Reaction: Recombinant EGFR kinase domains (L858R/T790M/C797S, WT, L858R/T790M) were added to the wells along with the diluted this compound and ATP to initiate the kinase reaction. The plates were incubated for a specified time at room temperature.

  • Detection: The reaction was stopped, and the plates were washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added to detect the level of substrate phosphorylation.

  • Signal Measurement: After incubation and further washing, a colorimetric HRP substrate was added, and the absorbance was measured using a plate reader.

  • IC₅₀ Calculation: The concentration of this compound that resulted in 50% inhibition of EGFR kinase activity (IC₅₀) was calculated from the dose-response curves.

ELISA_Workflow A Coat 96-well plate with poly(Glu, Tyr) substrate B Add serially diluted this compound A->B C Add recombinant EGFR kinase and ATP to initiate reaction B->C D Stop reaction and wash plates C->D E Add HRP-conjugated anti-phosphotyrosine antibody D->E F Add colorimetric HRP substrate E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for the EGFR kinase inhibitory ELISA.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay.[2]

  • Cell Seeding: Cancer cell lines (BaF3, NCI-H1975, A431) were seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) was added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Signal Measurement: Luminescence was measured using a plate reader.

  • IC₅₀ Calculation: The concentration of this compound that caused a 50% reduction in cell viability (IC₅₀) was determined by plotting the percentage of viable cells against the log of the compound concentration.

Western Blot Analysis for EGFR Phosphorylation

The effect of this compound on EGFR phosphorylation in cells was evaluated by Western blot analysis.[2]

  • Cell Treatment: BaF3 cells engineered to overexpress EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S were treated with varying concentrations of this compound for 2 hours.[2]

  • EGF Stimulation: The cells were then stimulated with EGF for 15 minutes to induce EGFR phosphorylation.[2]

  • Cell Lysis: The cells were harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: After washing, the membrane was incubated with a secondary antibody conjugated to HRP. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Treat cells with this compound B Stimulate with EGF A->B C Lyse cells and quantify protein B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Incubate with primary antibodies (p-EGFR, total EGFR) E->F G Incubate with HRP-conjugated secondary antibody F->G H Visualize bands with ECL G->H

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

In Vivo Xenograft Mouse Model

The in vivo efficacy of this compound was evaluated in a xenograft mouse model.[5]

  • Tumor Implantation: BALB/c nude mice were subcutaneously inoculated with BaF3 cells stably expressing EGFR19D/T790M/C797S.

  • Tumor Growth: The tumors were allowed to grow to a palpable size.

  • Treatment: The mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of this compound (10 mg/kg) twice daily for 10 days.[5] The control group received the vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Immunohistochemistry: Tumor tissues were also analyzed by immunohistochemistry to assess the levels of phosphorylated EGFR.[2]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and reversible inhibition of the EGFR C797S mutant addresses a critical unmet clinical need for patients who have developed resistance to third-generation EGFR TKIs. The preclinical data presented in this guide highlight the promising therapeutic potential of this compound and provide a solid foundation for its further clinical development. The detailed experimental protocols offer a valuable resource for researchers seeking to evaluate and build upon these findings.

References

JND3229: A Fourth-Generation Inhibitor Targeting EGFR C797S-Mediated Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has presented a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) ineffective.[1][2] JND3229, a reversible pyrimidopyrimidinone derivative, has been identified as a potent, fourth-generation EGFR inhibitor that demonstrates significant activity against EGFR harboring the C797S mutation.[3][4][5] This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits a strong inhibitory effect on the kinase activity of various EGFR mutants, most notably the L858R/T790M/C797S triple mutant, which is a key mechanism of acquired resistance to osimertinib. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

EGFR MutantThis compound IC50 (nM)
L858R/T790M/C797S5.8[3][6][7][8]
Wild-Type (WT)6.8[6][7][8]
L858R/T790M30.5[6][7][8]

Table 2: Anti-proliferative Activity of this compound in Engineered and Cancer Cell Lines

Cell LineEGFR StatusThis compound IC50 (µM)
BaF3L858R/T790M/C797S0.51[3][7]
BaF319D/T790M/C797S0.32[3][7]
NCI-H1975L858R/T790M0.31[3][7]
A431WT (overexpressing)0.27[3][7]

Mechanism of Action and Binding Mode

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR kinase domain.[7] X-ray crystallography studies have revealed that this compound binds to the ATP-binding site of the C797S-mutated EGFR in a "U-shaped" conformation.[7] The pyrido[2,3-d]pyrimidine-7-one core of the molecule forms critical hydrogen bonds with the hinge residue Met793.[7] This reversible binding mechanism is crucial for its efficacy against the C797S mutant, as the mutation from cysteine to serine at position 797 prevents the formation of the covalent bond utilized by irreversible third-generation inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the binding affinity and cellular activity of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified EGFR kinase.

  • Plate Preparation : Coat a 96-well microplate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Compound Dilution : Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction : Add the purified recombinant EGFR kinase (e.g., L858R/T790M/C797S mutant) to the wells, followed by the diluted this compound or vehicle control.

  • Initiation of Phosphorylation : Start the reaction by adding ATP to each well. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Detection : Stop the reaction and wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Generation : Add a chromogenic or chemiluminescent HRP substrate and measure the signal using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

  • Cell Culture and Treatment : Culture cells harboring the desired EGFR mutation (e.g., BaF3 cells engineered to express EGFR L858R/T790M/C797S) to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 2-4 hours).

  • Ligand Stimulation : Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, probe with an antibody for total EGFR as a loading control.

  • Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis : Quantify the band intensities to determine the relative levels of p-EGFR compared to total EGFR for each treatment condition.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's action, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization ADP ADP EGFR_dimer->ADP RAS RAS EGFR_dimer->RAS Autophosphorylation PI3K PI3K EGFR_dimer->PI3K EGF EGF (Ligand) EGF->EGFR ATP ATP ATP->EGFR_dimer RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR_dimer Inhibits (Reversible) Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR_dimer Inhibits (Covalent) C797S_Mutation C797S Mutation (Blocks Covalent Binding) Osimertinib->C797S_Mutation C797S_Mutation->EGFR_dimer Resistance Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ELISA) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Culture Culture EGFR-Mutant Cells Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Phospho_Assay EGFR Phosphorylation Assay (Western Blot) Compound_Treatment->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Proliferation_Assay Cellular_IC50 Determine Cellular IC50 Proliferation_Assay->Cellular_IC50 Xenograft_Model Establish Xenograft Tumor Model In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Measurement->Efficacy_Evaluation

References

JND3229: A Novel Fourth-Generation EGFR Inhibitor for Overcoming Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the C797S mutation, has posed a significant clinical challenge, rendering third-generation inhibitors like osimertinib (B560133) ineffective. JND3229, a pyrimidopyrimidinone derivative, has emerged as a potent, reversible, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.

Mechanism of Action

This compound is a highly potent inhibitor of EGFR, including the C797S mutant which is a primary mechanism of acquired resistance to third-generation EGFR inhibitors. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote tumor cell proliferation and survival.

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR pEGFR (Phosphorylated EGFR) EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Binds This compound This compound This compound->pEGFR Inhibits RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]

Target KinaseIC50 (nM)
EGFRL858R/T790M/C797S5.8
EGFRWT6.8
EGFRL858R/T790M30.5

Table 2: In Vitro Anti-proliferative Activity of this compound [1]

Cell LineEGFR Mutation StatusIC50 (µM)
BaF3EGFR19D/T790M/C797S0.32
BaF3EGFRL858R/T790M/C797S0.51
NCI-H1975EGFRT790M0.31
A431EGFRWT (overexpressing)0.27

Table 3: In Vivo Efficacy of this compound in a Xenograft Model [2]

Animal ModelTreatmentTumor Growth Inhibition (TGI)
BALB/c mice with BaF3-EGFR19D/T790M/C797S xenograftsThis compound (10 mg/kg, i.p., twice daily for 10 days)42.2%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.

EGFR Kinase Assay (ELISA-based) [3]

  • Plate Coating : 96-well plates were coated with a substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase Reaction : Recombinant human EGFR proteins (wild-type or mutant) were added to the wells in the presence of varying concentrations of this compound.

  • ATP Addition : The kinase reaction was initiated by adding ATP.

  • Incubation : The plates were incubated to allow for phosphorylation of the substrate.

  • Detection : A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added, followed by a substrate for HRP to produce a colorimetric signal.

  • Data Analysis : The signal intensity was measured, and IC50 values were calculated using non-linear regression analysis.

Cell Proliferation Assay [1]

  • Cell Seeding : Cells (e.g., BaF3, NCI-H1975, A431) were seeded in 96-well plates at an appropriate density.

  • Compound Treatment : The cells were treated with a range of concentrations of this compound.

  • Incubation : The plates were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis : Luminescence was measured, and IC50 values were determined by plotting cell viability against drug concentration.

Western Blot Analysis [1][3]

  • Cell Treatment : BaF3 cells overexpressing EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S were treated with this compound at indicated concentrations (0.1, 0.3, 1, 3, 10 μM) for 2 hours.

  • EGF Stimulation : Cells were stimulated with EGF for 15 minutes.

  • Cell Lysis : Cells were harvested and lysed to extract total proteins.

  • Protein Quantification : Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane was probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by HRP-conjugated secondary antibodies.

  • Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model [2][3]

  • Animal Model : BALB/c mice were used for this study.

  • Tumor Cell Implantation : BaF3 cells engineered to express EGFR19D/T790M/C797S were subcutaneously injected into the mice.

  • Tumor Growth : Tumors were allowed to grow to a palpable size.

  • Treatment : Mice were randomized into treatment and control groups. The treatment group received this compound administered intraperitoneally at a dose of 10 mg/kg twice daily for 10 days. The control group received a vehicle control.

  • Monitoring : Tumor volume and body weight were measured regularly throughout the study.

  • Efficacy Evaluation : Tumor growth inhibition was calculated at the end of the study by comparing the tumor volumes in the treated group to the control group.

dot

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start: BALB/c Mice implant Subcutaneous Implantation of BaF3-EGFR19D/T790M/C797S Cells start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Control and Treatment Groups growth->randomize treat Administer this compound (10 mg/kg, i.p., BID) or Vehicle for 10 Days randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor evaluate Evaluate Tumor Growth Inhibition (TGI) monitor->evaluate end End of Study evaluate->end

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound demonstrates significant promise as a fourth-generation EGFR inhibitor with potent activity against the clinically relevant C797S resistance mutation in non-small cell lung cancer. Its in vitro and in vivo preclinical data highlight its potential to address a critical unmet need for patients who have developed resistance to third-generation EGFR TKIs. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

JND3229: A Novel Inhibitor Targeting the EGFR L858R/T790M/C797S Resistance Mutation in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) ineffective.[1][2] JND3229, a pyrimidopyrimidinone derivative, has been identified as a potent, reversible inhibitor of the EGFR C797S mutant, demonstrating promising preclinical efficacy as a monodrug.[1][3][4] This technical guide provides a comprehensive overview of the inhibitory action of this compound on the EGFR L858R/T790M/C797S triple mutant, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against the EGFR L858R/T790M/C797S triple mutant, as well as other EGFR variants. The following tables summarize the key in vitro inhibitory concentrations (IC50) from kinase and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

EGFR MutantIC50 (nM)
L858R/T790M/C797S5.8[1][5]
L858R/T790M30.5[1][5]
Wild-Type (WT)6.8[1][5]

Table 2: Anti-proliferative Activity of this compound in Engineered and Cancer Cell Lines

Cell LineEGFR Mutation StatusIC50 (μM)
Ba/F3L858R/T790M/C797S0.51[1][6]
Ba/F3del19/T790M/C797S0.32[1][6]
NCI-H1975T790M0.31[1][5]
A431Wild-Type (overexpressing)0.27[5]

Mechanism of Action and Signaling Pathway

This compound functions as a reversible inhibitor that targets the ATP-binding site of the EGFR kinase domain. The C797S mutation in third-generation TKI-resistant tumors disrupts the covalent bond formation necessary for the efficacy of irreversible inhibitors like osimertinib.[1] this compound overcomes this by establishing non-covalent interactions within the ATP-binding pocket of the C797S mutant EGFR.[1] By inhibiting the phosphorylation of the mutant EGFR, this compound effectively blocks the downstream signaling pathways responsible for cell proliferation and survival.[1][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (L858R/T790M/C797S) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: this compound inhibition of the mutant EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Kinase Assay (ELISA-based)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants.

  • Methodology:

    • Recombinant EGFR kinase domains (L858R/T790M/C797S, L858R/T790M, and wild-type) are coated onto a 96-well plate.

    • A serial dilution of this compound is prepared and added to the wells.

    • The kinase reaction is initiated by the addition of ATP and a substrate peptide.

    • The plate is incubated to allow for phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.

    • The absorbance is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cells harboring EGFR mutations.

  • Methodology:

    • Ba/F3 cells engineered to express EGFR L858R/T790M/C797S or del19/T790M/C797S, and other cancer cell lines (NCI-H1975, A431) are seeded in 96-well plates.

    • The cells are treated with increasing concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.

    • Luminescence is measured using a plate reader.

    • IC50 values are determined from the dose-response curves, representing the concentration of this compound required to inhibit cell growth by 50%.[1]

Western Blot Analysis for EGFR Phosphorylation
  • Objective: To confirm the inhibitory effect of this compound on EGFR signaling within the cell.

  • Methodology:

    • Ba/F3 cells expressing the EGFR triple mutant are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[5]

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-EGFR band relative to the total EGFR band indicates the level of inhibition.[1]

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • BALB/c nude mice are subcutaneously inoculated with Ba/F3 cells engineered to express EGFR del19/T790M/C797S.[1][5]

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group, typically via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[5]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and may be used for further analysis. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[5]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_start Kinase_Assay Kinase Assay (ELISA) - Determine IC50 on isolated enzymes Cell_Proliferation Cell Proliferation Assay - Measure anti-proliferative IC50 Kinase_Assay->Cell_Proliferation Western_Blot Western Blot - Confirm inhibition of EGFR phosphorylation Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Mouse Model - Assess anti-tumor efficacy Western_Blot->Xenograft_Model Start This compound Compound Start->Kinase_Assay

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound has emerged as a highly potent, reversible inhibitor of the clinically significant EGFR L858R/T790M/C797S triple mutant.[1] Its ability to effectively suppress kinase activity and inhibit the proliferation of mutant-harboring cells, coupled with its demonstrated in vivo monodrug efficacy, positions this compound as a promising candidate for the development of fourth-generation EGFR inhibitors.[1][3][4] The data and protocols presented in this guide provide a foundational understanding for further research and development efforts aimed at overcoming acquired resistance to current EGFR-targeted therapies in NSCLC.

References

Methodological & Application

JND3229 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JND3229 is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the C797S mutation, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effects on EGFR kinase activity, cancer cell proliferation, and downstream signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of EGFR, including the clinically relevant L858R/T790M/C797S triple mutant.[3][5] Its reversible binding mode allows it to effectively suppress the kinase activity of EGFR mutants that are resistant to covalent inhibitors like osimertinib.[3] X-ray crystallography studies have shown that this compound settles into the ATP binding site in a "U-shaped" configuration.[3][5]

Data Presentation

Table 1: this compound Kinase Inhibition Profile
Target EGFR MutantIC50 (nM)Assay Type
EGFRL858R/T790M/C797S5.8ELISA[1][3][6]
EGFRWT6.8ELISA[1][3]
EGFRL858R/T790M30.5ELISA[1][3]
Table 2: this compound Anti-proliferative Activity
Cell LineEGFR Mutation StatusIC50 (µM)Assay Type
Ba/F3EGFRL858R/T790M/C797S0.51Resazurin-based assay[1][3]
Ba/F3EGFR19D/T790M/C797S0.32Resazurin-based assay[1][3]
NCI-H1975EGFRT790M0.31Not Specified[1][3]
A431EGFRWT Overexpression0.27Not Specified[1]

Experimental Protocols

EGFR Kinase Activity Assay (ELISA-based)

This protocol is designed to quantify the inhibitory activity of this compound against various EGFR mutants.

Materials:

  • Recombinant human EGFR kinase domains (WT, L858R/T790M, L858R/T790M/C797S)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Anti-phosphotyrosine antibody (pY20) conjugated to HRP

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well microtiter plates

Procedure:

  • Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well, add the recombinant EGFR kinase, the this compound dilution (or vehicle control), and ATP to initiate the kinase reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate to remove ATP and unbound components.

  • Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature for 1 hour.

  • Wash the plate again.

  • Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (Resazurin-based)

This protocol measures the anti-proliferative effect of this compound on cancer cells.

Materials:

  • Ba/F3 cells engineered to express EGFR mutants (e.g., L858R/T790M/C797S, 19D/T790M/C797S)

  • NCI-H1975 and A431 cell lines

  • Complete cell culture medium

  • This compound

  • Resazurin (B115843) sodium salt solution

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound (or vehicle control) for 72 hours.[1]

  • Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence (560 nm excitation / 590 nm emission) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values from the dose-response curves.

Western Blot Analysis of EGFR Phosphorylation

This protocol assesses the ability of this compound to inhibit EGFR phosphorylation in a cellular context.

Materials:

  • Ba/F3 cells expressing EGFR mutants

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Culture the cells to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[1]

  • Stimulate the cells with EGF for 15 minutes to induce EGFR phosphorylation.[3]

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_kinase_assay EGFR Kinase Assay cluster_cell_assay Cell-Based Assays k1 Coat Plate with Substrate k2 Add EGFR, this compound, ATP k1->k2 k3 Incubate & Wash k2->k3 k4 Add pY20-HRP Antibody k3->k4 k5 Add TMB & Read Absorbance k4->k5 c1 Seed Cells c2 Treat with this compound (72h) c1->c2 c3a Add Resazurin (Proliferation) c2->c3a c3b Lyse Cells for Western Blot (Phosphorylation) c2->c3b

Caption: Workflow for in vitro characterization of this compound.

References

JND3229: Application Notes and Protocols for Western Blot Analysis of p-EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of JND3229, a potent and reversible inhibitor of EGFR, in assessing its effect on EGFR phosphorylation (p-EGFR) via Western blot analysis. This compound is particularly notable for its efficacy against the C797S mutation, a common mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3]

This compound has demonstrated potent inhibition of various EGFR mutants, including those with the L858R/T790M/C797S and del19/T790M/C797S mutations, which are critical targets in the development of next-generation cancer therapies.[1][4] This document outlines the necessary steps to quantify the dose-dependent inhibitory effects of this compound on EGFR activation in engineered cell lines.

Data Presentation: Efficacy of this compound on p-EGFR

The inhibitory effect of this compound on EGFR phosphorylation is dose-dependent. The following table summarizes the observed effects in BaF3 cells engineered to overexpress EGFR mutants.

Cell LineThis compound Concentration (µM)Treatment TimeResult on p-EGFR Levels
BaF3-EGFRL858R/T790M/C797S0.12 hoursNoticeable Inhibition
0.32 hoursModerate Inhibition
1.02 hoursStrong Inhibition
3.02 hoursVery Strong Inhibition
10.02 hoursPotent Inhibition
BaF3-EGFR19D/T790M/C797S0.12 hoursNoticeable Inhibition
0.32 hoursModerate Inhibition
1.02 hoursStrong Inhibition
3.02 hoursVery Strong Inhibition
10.02 hoursPotent Inhibition

Note: The results are based on published findings describing a dose-dependent inhibition of EGFR phosphorylation.[1][4] Quantitative densitometry would be required for precise fold-change values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing the inhibitory activity of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR p_EGFR p-EGFR (Active) EGFR->p_EGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->p_EGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) p_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture (BaF3-EGFR mutant cells) B 2. Treatment (this compound for 2h) A->B C 3. Stimulation (EGF for 15 min) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation (p-EGFR, Total EGFR, Loading Control) G->H I 9. Detection & Analysis H->I

Caption: Experimental workflow for p-EGFR Western blot analysis.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to determine the effect of this compound on EGFR phosphorylation.

I. Cell Culture and Treatment
  • Cell Line: BaF3 cells stably transfected to overexpress EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S are recommended.[1]

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.

  • Seeding: Plate cells to achieve 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.[5]

    • Dilute this compound to final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) in cell culture media.[4]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Treat cells for 2 hours at 37°C.[1][4]

  • EGF Stimulation: Following the 2-hour treatment with this compound, stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[1]

II. Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[6]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Protein Quantification:

    • Transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[7]

III. Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[6]

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) into the wells of an 8-10% SDS-polyacrylamide gel.[7]

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's instructions.

  • Membrane Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[6]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C.[6]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Use an enhanced chemiluminescence (ECL) substrate to detect the signal with a digital imaging system or X-ray film.[6]

  • Stripping and Re-probing:

    • To normalize p-EGFR levels, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[7]

IV. Data Analysis
  • Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the p-EGFR signal to the total EGFR signal, which is then normalized to the loading control signal to ensure accurate comparisons between lanes.[7]

References

JND3229: Synthesis and Purification Protocols for a Novel EGFR C797S Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of JND3229, a potent and reversible inhibitor of the EGFR C797S mutant. This compound is a pyrimidopyrimidinone derivative identified as a promising candidate for overcoming resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2]

Application Notes

This compound is a valuable research tool for studying EGFR-mutated cancers, particularly those harboring the C797S resistance mutation.[1] It demonstrates high potency against the EGFR L858R/T790M/C797S triple mutant, as well as the wild-type and T790M mutant forms of the receptor.[1][3][4][5] In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells with these mutations.[1] Furthermore, in vivo experiments using xenograft mouse models have demonstrated its ability to suppress tumor growth.[1][3]

The compound serves as a critical component in the development of fourth-generation EGFR inhibitors aimed at addressing the clinical challenge of acquired resistance to osimertinib (B560133) and other third-generation drugs.[1] Its reversible binding mechanism and monodrug efficacy in preclinical models make it a significant subject of investigation in oncology and medicinal chemistry.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various EGFR genotypes.

Table 1: this compound Kinase Inhibitory Activity

EGFR GenotypeIC₅₀ (nM)
EGFRL858R/T790M/C797S5.8[1][3][4][5]
EGFRWT6.8[1][3][4][5]
EGFRL858R/T790M30.5[1][3][4][5]

Table 2: this compound Anti-proliferative Activity

Cell LineEGFR Mutation StatusIC₅₀ (μM)
BaF3/EGFR19D/T790M/C797SEGFR19D/T790M/C797S0.32[1]
BaF3/EGFRL858R/T790M/C797SEGFRL858R/T790M/C797S0.51[1]
NCI-H1975EGFRT790M0.31[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents.[1] The overall workflow is depicted in the diagram below.

Synthesis_Workflow A Ethyl 4-chloro-2-(methylthio) -pyrimidine-5-carboxylate (7) C Intermediate 9 A->C K2CO3, DMF, 80 °C B 1-Boc-1,4-cyclohexanediamine (8) B->C D Reduction (LiAlH4) C->D E Intermediate 10 D->E F Oxidation E->F G Intermediate F->G H Borch Reductive Amination & Cyclization G->H I Pyrimidopyrimidinone (14) H->I J Oxidation (m-CPBA) I->J K Sulfone (15) J->K L Nucleophilic Deprotection & Acylation K->L M This compound (6) L->M

This compound Synthesis Workflow

Materials:

  • Ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate (7)

  • 1-Boc-1,4-cyclohexanediamine (8)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • 3-chloroperbenzoic acid (m-CPBA)

  • Other necessary reagents and solvents for reduction, oxidation, Borch reductive amination, cyclization, deprotection, and acylation steps.[1]

Procedure: [1]

  • Step 1: React ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate (7) with 1-Boc-1,4-cyclohexanediamine (8) in the presence of K₂CO₃ in DMF at 80 °C.

  • Step 2: The resulting product is then subjected to reduction using LiAlH₄ in THF.

  • Step 3: Following reduction, an oxidation step is performed.

  • Step 4: Borch reductive amination and subsequent cyclization are carried out to yield the key pyrimidopyrimidinone intermediate (14).

  • Step 5: The pyrimidopyrimidinone (14) is oxidized with m-CPBA to form the sulfone (15).

  • Step 6: The final step involves a nucleophilic deprotection and acylation reaction to yield this compound.

Purification of this compound

Method: Flash Chromatography[2]

Materials:

  • Crude this compound

  • Silica (B1680970) gel (300 mesh)[2]

  • Appropriate solvent system (to be determined by thin-layer chromatography)

Procedure: [2]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent.

  • Column Packing: Prepare a flash chromatography column with 300 mesh silica gel.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system, monitoring the separation of compounds.

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using methods such as thin-layer chromatography (TLC) with UV visualization, and confirm the structure using ¹H NMR spectroscopy.[2]

EGFR Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the EGFR C797S mutant, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

Signaling_Pathway EGF EGF EGFR EGFR (L858R/T790M/C797S) EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation This compound This compound This compound->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition Inhibition

This compound Inhibition of EGFR Signaling

Note: The provided protocols are based on published research and should be adapted and optimized for specific laboratory conditions.[1][2] All chemical syntheses and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

JND3229: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Potent, Reversible Inhibitor of EGFRC797S Mutant for Non-Small Cell Lung Cancer Research

Introduction

JND3229 is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation that confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] These application notes provide detailed protocols for the solubilization and use of this compound in common preclinical cancer research assays.

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 617.20 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, 6.17 mg of this compound is required.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6] Visual inspection should confirm a clear solution with no visible particulates. One supplier notes solubility of >10 mg/mL in DMSO with the aid of ultrasonication.[6]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term (months to years) storage, protected from light.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4]

Target KinaseIC50 (nM)
EGFRL858R/T790M/C797S5.8
EGFRWT6.8
EGFRL858R/T790M30.5

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1][4]

Cell LineEGFR Mutation StatusIC50 (µM)
BaF3-EGFRL858R/T790M/C797SL858R/T790M/C797S0.51
BaF3-EGFR19D/T790M/C797Sdel19/T790M/C797S0.32
NCI-H1975T790M0.31
A431EGFRWT (overexpression)0.27

Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol describes a general method to assess the anti-proliferative effects of this compound on adherent cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., BaF3-EGFRC797S mutants, NCI-H1975)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to evaluate the inhibitory effect of this compound on EGFR signaling.

Materials:

  • Cancer cell lines expressing the target EGFR mutants

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[1]

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR Signaling Pathway and this compound Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (ATP-binding site) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound inhibits EGFR signaling to block downstream pathways.

General Experimental Workflow for this compound Evaluation

JND3229_Workflow start Start stock_prep Prepare this compound Stock Solution in DMSO start->stock_prep in_vitro In Vitro Assays stock_prep->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability Evaluate Proliferation western_blot Western Blot (p-EGFR Inhibition) in_vitro->western_blot Confirm Target Engagement data_analysis Data Analysis (IC50, TGI) cell_viability->data_analysis western_blot->data_analysis in_vivo In Vivo Studies (Xenograft Model) in_vivo->data_analysis data_analysis->in_vivo Proceed if promising end End data_analysis->end

Caption: Workflow for preclinical evaluation of this compound.

In Vivo Xenograft Model Protocol

An in vivo study has demonstrated the efficacy of this compound in a xenograft mouse model.[1] The following is a summary of the published methodology.

Animal Model:

  • BALB/c mice bearing established BaF3-EGFR19D/T790M/C797S mouse xenograft tumors.[1]

Dosing and Administration:

  • Compound: this compound

  • Dosage: 10 mg/kg[1]

  • Route: Intraperitoneal (i.p.) injection[1]

  • Frequency: Twice daily[1]

  • Duration: 10 days[1]

Results:

  • This compound treatment resulted in a significant suppression of tumor growth, with a Tumor Growth Inhibition (TGI) value of 42.2%.[1]

Note for Researchers: This protocol summary is for informational purposes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The formulation of this compound for in vivo administration would require a suitable vehicle, which is not detailed in the provided search results. Researchers should perform formulation and tolerability studies before commencing efficacy experiments.

References

JND3229: Application Notes and Protocols for Use in BaF3 EGFR L858R/T790M/C797S Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) has rendered third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, ineffective in a significant portion of non-small cell lung cancer (NSCLC) patients. JND3229 is a potent, reversible, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. These application notes provide detailed protocols for evaluating the efficacy of this compound in Ba/F3 (murine pro-B) cells engineered to express the triple-mutant EGFR L858R/T790M/C797S, a crucial preclinical model for studying acquired resistance to EGFR inhibitors.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the in vitro inhibitory activity of this compound against EGFR mutations and the proliferation of EGFR-mutant BaF3 cells.

Table 1: this compound Kinase Inhibitory Activity

Target EnzymeIC50 (nM)
EGFR L858R/T790M/C797S5.8[1][2][3][4]
EGFR L858R/T790M30.5[1][2]
EGFR WT6.8[2][5]

Table 2: this compound Anti-proliferative Activity in BaF3 Cells

BaF3 Cell LineIC50 (µM)
EGFR L858R/T790M/C797S0.51[1][2][3]
EGFR 19D/T790M/C797S0.32[1][2][3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a reversible inhibitor of the ATP-binding site of the EGFR kinase domain. In cells harboring the L858R/T790M/C797S triple mutation, this compound effectively blocks the autophosphorylation of the EGFR, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR_L858R_T790M_C797S EGFR L858R/T790M/C797S Phosphorylation Autophosphorylation EGFR_L858R_T790M_C797S->Phosphorylation This compound This compound This compound->EGFR_L858R_T790M_C797S Inhibits ATP ATP ATP->EGFR_L858R_T790M_C797S Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylation->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

This compound inhibits EGFR L858R/T790M/C797S autophosphorylation.
Experimental Workflow for Evaluating this compound

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound in BaF3 EGFR L858R/T790M/C797S cells.

experimental_workflow cluster_assays Assays Cell_Culture Culture BaF3 EGFR L858R/T790M/C797S Cells Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Incubation Incubate for specified time (e.g., 72 hours for viability, 2 hours for signaling) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot Analysis (p-EGFR, Total EGFR, etc.) Incubation->Western_Blot Data_Analysis Data Analysis (IC50 determination, quantification of bands) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is for determining the anti-proliferative IC50 value of this compound in BaF3 EGFR L858R/T790M/C797S cells.

Materials:

  • BaF3 cells stably expressing human EGFR L858R/T790M/C797S

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture BaF3 EGFR L858R/T790M/C797S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR in BaF3 EGFR L858R/T790M/C797S cells.

Materials:

  • BaF3 cells stably expressing human EGFR L858R/T790M/C797S

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed BaF3 EGFR L858R/T790M/C797S cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[2] Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control. This compound is expected to inhibit the phosphorylation of EGFR L858R/T790M/C797S in a dose-dependent manner.[1]

References

JND3229: Application Notes and Protocols for the Treatment of NCI-H1975 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

JND3229 is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against wild-type EGFR as well as various mutant forms, including those resistant to third-generation inhibitors.[1][2] The NCI-H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR L858R/T790M mutations, is a critical model for studying acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). This compound has been shown to effectively suppress the proliferation of NCI-H1975 cells by inhibiting EGFR phosphorylation and downstream signaling pathways.[3][]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on NCI-H1975 cells. The included methodologies cover cell culture, viability assays, and the analysis of protein phosphorylation and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases
EGFR MutantIC₅₀ (nM)
L858R/T790M/C797S5.8[1][2]
Wild-Type (WT)6.8[1][2]
L858R/T790M30.5[1][2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineEGFR Mutation StatusIC₅₀ (µM)
NCI-H1975 L858R/T790M 0.31 [3]
BaF3 (EGFR 19D/T790M/C797S)19D/T790M/C797S0.32[3]
BaF3 (EGFR L858R/T790M/C797S)L858R/T790M/C797S0.51[3]
A431WT (overexpressed)0.27[3]

Signaling Pathway and Experimental Workflow Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K p RAS RAS EGFR->RAS p STAT3 STAT3 EGFR->STAT3 p This compound This compound This compound->EGFR EGF EGF EGF->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: this compound inhibits the EGFR signaling pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays Culture Culture NCI-H1975 Cells Seed Seed Cells into Plates Culture->Seed Treatment Treat with this compound (Dose-Response) Seed->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (p-EGFR, Total EGFR) Treatment->Western Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Data Data Analysis (IC50, Protein Levels, % Apoptosis) Viability->Data Western->Data Apoptosis->Data

Caption: General workflow for evaluating this compound in NCI-H1975 cells.

Experimental Protocols

NCI-H1975 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the NCI-H1975 cell line.

Materials:

  • NCI-H1975 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin (P/S)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA solution (0.25%)

  • Culture flasks (T-25 or T-75)

  • CO₂ incubator (37°C, 5% CO₂)

Complete Growth Medium:

  • RPMI-1640

  • 10% FBS

  • 1% Penicillin/Streptomycin

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 140-400 x g for 5-8 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to an appropriate culture flask.

  • Maintaining Cultures:

    • Incubate cells at 37°C with 5% CO₂.[1]

    • Renew the complete growth medium every 2 to 3 days.[1]

    • Observe cells for confluence under an inverted microscope.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluence, remove and discard the culture medium.

    • Briefly rinse the cell layer with DPBS to remove residual serum.[1]

    • Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[1]

    • Add 4-6 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Aliquot the cell suspension into new culture vessels at a subcultivation ratio of 1:2 to 1:4.[1]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • NCI-H1975 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed NCI-H1975 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.[5]

  • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation

This protocol is for detecting the levels of phosphorylated EGFR (p-EGFR) and total EGFR in this compound-treated NCI-H1975 cells.

Materials:

  • NCI-H1975 cells

  • 6-well plates

  • This compound

  • Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed 1 x 10⁶ NCI-H1975 cells per well in 6-well plates and incubate overnight.[8]

  • Treat the cells with the indicated concentrations of this compound for a specified time (e.g., 2 hours).[3]

  • (Optional) Stimulate with EGF (e.g., 50 ng/mL) for 5-15 minutes before harvesting.[3][8]

  • Wash cells with ice-cold PBS and add ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[9]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • NCI-H1975 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed NCI-H1975 cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Combine all cells from each treatment, and centrifuge at 670 x g for 5 minutes.[10]

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.[11]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 5 µL of PI staining solution.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: JND3229 In Vitro Concentration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of JND3229, a reversible EGFRC797S inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the C797S mutation that confers resistance to third-generation EGFR inhibitors.[1][2][3][4] It functions by binding to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[3][5]

Q2: What are the reported IC50 values for this compound against different EGFR variants?

A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific EGFR mutation. The table below summarizes the reported in vitro potency.

Q3: In which cell lines has this compound shown anti-proliferative activity?

A3: this compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those harboring EGFR mutations.

Q4: What is the downstream signaling pathway affected by this compound?

A4: this compound primarily inhibits the phosphorylation of EGFR.[3] This, in turn, can suppress downstream signaling cascades such as the AKT and STAT3 pathways, which are crucial for cell cycle progression and apoptosis resistance.[5]

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a consistent volume and cell concentration for each well. Perform a cell count before each experiment.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Possible Cause 3: this compound precipitation at high concentrations.

    • Solution: Visually inspect the media containing this compound for any precipitates, especially at the highest concentrations. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or using a different solvent. Ensure the final solvent concentration is consistent and non-toxic across all wells.

Issue 2: No significant inhibition of EGFR phosphorylation observed in Western blot.

  • Possible Cause 1: Insufficient this compound concentration or incubation time.

    • Solution: Refer to the provided IC50 values and perform a dose-response experiment with a wider concentration range. Increase the incubation time with this compound (e.g., from 2 hours to 4 or 6 hours) before cell lysis.

  • Possible Cause 2: Low basal EGFR phosphorylation.

    • Solution: For some cell lines, stimulation with EGF may be necessary to induce robust EGFR phosphorylation. After treating with this compound for the desired time, stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before cell lysis.[3]

  • Possible Cause 3: Suboptimal antibody performance.

    • Solution: Ensure that the primary antibodies for phosphorylated EGFR (p-EGFR) and total EGFR are validated and used at the recommended dilutions. Include appropriate positive and negative controls in your experiment.

Issue 3: Discrepancy between enzymatic IC50 and cellular anti-proliferative IC50.

  • Possible Cause: Cellular factors influencing drug activity.

    • Explanation: It is common for the IC50 value from a cell-free enzymatic assay to be lower than that from a cell-based proliferation assay. This difference can be attributed to factors such as cell membrane permeability, drug efflux pumps, and intracellular metabolism of the compound. The cellular IC50 provides a more physiologically relevant measure of the compound's efficacy.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

EGFR VariantIC50 (nM)
EGFRL858R/T790M/C797S5.8[2][3]
EGFRWT6.8[2]
EGFRL858R/T790M30.5[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineEGFR StatusIC50 (µM)
BaF3EGFRL858R/T790M/C797S0.51[3]
BaF3EGFR19D/T790M/C797S0.32[3]
NCI-H1975EGFRT790M0.31[3][5]
A431EGFRWT (overexpressing)0.27[2]

Experimental Protocols

1. Cell Viability/Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells (e.g., NCI-H1975, engineered BaF3 cells).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 - 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete growth medium at 2x the final desired concentrations. A typical concentration range to start with could be 0.01 µM to 10 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

2. Western Blot for EGFR Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells (e.g., BaF3-EGFRL858R/T790M/C797S) in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[2] Include a vehicle-treated control.

  • EGF Stimulation (if necessary):

    • Following this compound treatment, stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.[3]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Phosphorylation EGF EGF EGF->EGFR This compound This compound This compound->EGFR Inhibition AKT AKT P_EGFR->AKT STAT3 STAT3 P_EGFR->STAT3 P_AKT p-AKT AKT->P_AKT P_STAT3 p-STAT3 STAT3->P_STAT3 Proliferation Cell Proliferation & Survival P_AKT->Proliferation P_STAT3->Proliferation

Caption: this compound inhibits EGFR phosphorylation and downstream signaling.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (serial dilutions) incubate_24h->treat_this compound incubate_72h Incubate 72h treat_this compound->incubate_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_72h->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance data_analysis Data Analysis: Normalize & Plot measure_absorbance->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the anti-proliferative IC50 of this compound.

Troubleshooting_Logic issue High Variability in Cell Viability Results? cause1 Inconsistent Cell Seeding? issue->cause1 Yes cause2 Edge Effects? issue->cause2 Yes cause3 Compound Precipitation? issue->cause3 Yes solution1 Solution: Standardize cell counting and seeding technique. cause1->solution1 solution2 Solution: Avoid outer wells or fill with PBS. cause2->solution2 solution3 Solution: Check solubility, prepare fresh stock. cause3->solution3

Caption: Troubleshooting logic for high variability in cell viability assays.

References

JND3229 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of JND3229, a potent and reversible EGFRC797S inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a pyrimidopyrimidinone derivative identified as a highly potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the C797S mutation.[1][2][3][4][5] This mutation is a common mechanism of acquired resistance to third-generation EGFR inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC).[2][3][4][6]

Q2: Why is investigating off-target effects of this compound important?

A2: While this compound shows promising on-target activity, preliminary data suggests it may have a relatively low target selectivity, raising concerns about potential off-target toxicities.[4] Identifying off-target interactions is crucial for a comprehensive understanding of its biological effects, predicting potential side effects, and ensuring the observed efficacy is indeed due to the inhibition of its intended target.[7][8][9][10][11]

Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?

A3: Unexpected cellular phenotypes, in vivo toxicities not explained by EGFR inhibition, or a discrepancy between the IC50 for EGFR inhibition and the concentration required for a cellular effect can all be indicators of off-target activity.[8] If the compound retains its efficacy in cell lines where EGFR has been knocked out, it strongly suggests the involvement of off-target effects.[8][11]

Q4: What are the recommended initial steps to profile the off-target activities of this compound?

A4: A common and effective first step is to perform an in vitro kinase selectivity profiling assay, screening this compound against a broad panel of recombinant kinases.[8][9] This will provide a quantitative measure of its inhibitory activity against a wide range of kinases and help identify potential off-target interactions.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) of this compound against its primary targets and in various cell lines. This data is essential for designing experiments to investigate off-target effects, as it provides a baseline for the concentrations at which on-target effects are expected.

Table 1: this compound In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)
EGFRL858R/T790M/C797S5.8[1][2][4]
EGFRWT6.8[1][4]
EGFRL858R/T790M30.5[1][4]

Table 2: this compound Anti-proliferative Activity in Cell Lines

Cell LineEGFR StatusIC50 (µM)
BaF3EGFRL858R/T790M/C797S0.51[1][4]
BaF3EGFR19D/T790M/C797S0.32[1][4]
NCI-H1975EGFRT790M0.31[1][4][6]
A431EGFRWT (overexpressing)0.27[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cell Death or Phenotype at Concentrations Below EGFR IC50 Potent off-target effect on a critical survival kinase.1. Perform a broad-panel kinase screen to identify potential off-targets. 2. Use genetic knockdown (e.g., CRISPR/Cas9) of suspected off-targets to see if the phenotype is rescued.[8] 3. Conduct a chemical proteomics experiment to identify cellular binding partners of this compound.
Discrepancy Between In Vitro Kinase Inhibition and Cellular Potency Differences in cell permeability, metabolism of the compound, or engagement of off-targets in a cellular context.1. Verify target engagement in cells using Western blot to check for inhibition of EGFR phosphorylation.[4] 2. Perform cellular thermal shift assays (CETSA) to confirm target binding. 3. Consider that the cellular effect may be a result of combined on- and off-target inhibition.
In Vivo Toxicity Despite On-Target Efficacy Inhibition of an off-target kinase with a critical physiological role.1. Analyze tissues from treated animals for unexpected pathway modulation via phosphoproteomics. 2. Compare the toxicity profile with known inhibitors of suspected off-target kinases. 3. If a primary off-target is identified, test this compound in a knockout model for that target to see if toxicity is mitigated.

Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation

This protocol is to verify the on-target activity of this compound by assessing the phosphorylation status of EGFR in a relevant cell line.

  • Cell Culture and Treatment:

    • Culture BaF3 cells engineered to express EGFRL858R/T790M/C797S in appropriate media.[4]

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-range of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[1]

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).[4]

    • Stimulate the cells with EGF for 15 minutes prior to harvesting.[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Protocol 2: In Vitro Kinase Profiling

This protocol outlines a general approach for screening this compound against a panel of kinases to identify off-targets.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions to be used in the assay.

  • Kinase Assay:

    • Utilize a commercial kinase profiling service or an in-house platform. These assays typically use recombinant kinases.

    • The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.

    • This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.[8]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by this compound relative to a no-inhibitor control.[8]

    • Present the data as a percentage of inhibition at a specific concentration (e.g., 1 µM) or as IC50 values for potent interactions.

Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation

This protocol is designed to definitively determine if the cellular phenotype observed with this compound treatment is due to its intended target.[8]

  • sgRNA Design and Cloning:

    • Design and clone sgRNAs targeting the gene of a suspected off-target kinase into a suitable Cas9 expression vector.

  • Transfection and Cell Seeding:

    • Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.

    • After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Clonal Selection and Validation:

    • Expand individual clones and validate the knockout of the target protein by Western blot or sequencing.

  • Phenotypic Assay:

    • Treat the knockout and wild-type control cell lines with a dose-range of this compound.

    • Assess the cellular phenotype of interest (e.g., cell viability, apoptosis).

  • Data Analysis:

    • If this compound's effect is diminished in the knockout cells, it suggests the phenotype is at least partially mediated by that off-target. If the effect persists, the primary mechanism is likely independent of that target.

Visualizations

JND3229_Signaling_Pathway cluster_membrane Cell Membrane cluster_this compound This compound Action cluster_downstream Downstream Signaling cluster_off_target Potential Off-Target EGFR EGFR RAS RAS EGFR->RAS Activation This compound This compound EGFR_mut EGFR (C797S) This compound->EGFR_mut Inhibition OffTarget Off-Target Kinase This compound->OffTarget Potential Inhibition EGFR_mut->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation OffTarget_Pathway Alternative Pathway OffTarget->OffTarget_Pathway SideEffect Side Effect/ Unintended Efficacy OffTarget_Pathway->SideEffect

Caption: this compound on- and potential off-target signaling pathways.

Off_Target_Workflow start Start: Unexpected Phenotype with this compound kinase_screen In Vitro Kinome Profiling start->kinase_screen chem_proteomics Chemical Proteomics start->chem_proteomics hits Identify Potential Off-Target Hits kinase_screen->hits chem_proteomics->hits validation Validate Hits in Cellular Assays hits->validation crispr CRISPR/Cas9 Knockout of Off-Target validation->crispr phenotype_assay Phenotypic Assay with this compound crispr->phenotype_assay conclusion Conclusion: Off-Target Effect Confirmed/Rejected phenotype_assay->conclusion

Caption: Experimental workflow for identifying this compound off-targets.

Troubleshooting_Logic start Observation: Cellular effect of this compound does not correlate with EGFR inhibition. on_target_check Is p-EGFR inhibited at the effective concentration? start->on_target_check off_target_hypothesis Hypothesis: Off-target effect is dominant. on_target_check->off_target_hypothesis Yes permeability_issue Hypothesis: Poor cell permeability or compound metabolism. on_target_check->permeability_issue No investigate_off_targets Action: Perform kinome scan and chemical proteomics. off_target_hypothesis->investigate_off_targets investigate_pk_pd Action: Conduct cellular uptake and stability assays. permeability_issue->investigate_pk_pd

Caption: Troubleshooting logic for unexpected this compound efficacy.

References

improving JND3229 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of the EGFRC797S inhibitor, JND3229, in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Quick Reference: Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided below to aid in experimental design.

PropertyValueSource
Molecular Formula C₃₃H₄₁ClN₈O₂--INVALID-LINK--
Molecular Weight 617.18 g/mol --INVALID-LINK--
Solubility in DMSO 12.5 mg/mL (20.25 mM)--INVALID-LINK--[1]
Calculated logP 4.25Molinspiration
Appearance Solid powder--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What should I do?

A1: Precipitation in aqueous solutions is a common issue for hydrophobic molecules like this compound. Here are the initial steps to troubleshoot this problem:

  • Prepare a high-concentration stock solution in DMSO. this compound is known to be soluble in DMSO.[1] Prepare a stock solution of at least 10 mM.

  • Minimize the final DMSO concentration. When diluting your stock solution into your aqueous experimental medium, ensure the final DMSO concentration is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts.

  • Perform serial dilutions. Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can help prevent the compound from crashing out of solution.

  • Consider the use of surfactants or co-solvents. A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility. Alternatively, co-solvents like ethanol (B145695) or PEG400 can be tested, but their compatibility with your assay must be verified.

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is critical for maintaining the integrity of this compound.

  • Solid Form: Store the solid compound at -20°C for long-term stability.

  • Stock Solutions in DMSO: For long-term storage, aliquot your DMSO stock solution into single-use vials and store them at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is acceptable for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.

Q3: I'm observing a loss of this compound activity in my cell-based assays over time. What could be the cause?

A3: A decline in activity can be due to several factors:

  • Degradation in Culture Medium: this compound may be unstable in the complex environment of cell culture medium over extended incubation periods. It is recommended to perform a stability study of this compound in your specific culture medium (see Experimental Protocols section).

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-binding plates and tubes can mitigate this issue.

  • Metabolism by Cells: The cells in your assay may be metabolizing this compound, leading to a decrease in the active compound concentration over time.

Troubleshooting Guide: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Results Between Experiments - Inconsistent solution preparation- Variable storage times or conditions of solutions- Degradation of this compound- Standardize the protocol for solution preparation.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a stability analysis of your compound under your experimental conditions.
Precipitate Forms in Stock Solution Upon Thawing - Poor solubility in the chosen solvent at lower temperatures- Concentration is too high- Thaw the solution at room temperature and vortex thoroughly to ensure complete dissolution.- Consider preparing a more dilute stock solution.- If precipitation persists, filter the stock solution through a 0.22 µm syringe filter before use.
Color Change in Solution - Chemical degradation or oxidation- Discard the solution.- Prepare fresh solutions and protect them from light and air exposure.- Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Various Solvents

This protocol describes a method to determine the kinetic solubility of this compound in different solvents relevant to experimental work.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, 200 proof

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • Spectrophotometer or plate reader capable of measuring absorbance at the λmax of this compound

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to 1 µM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO concentration to separate wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of the test solvent (Ethanol, PBS, or cell culture medium). This will create a range of final this compound concentrations with a final DMSO concentration of 1%.

  • Mix the solutions thoroughly and incubate at room temperature for 1-2 hours.

  • Visually inspect each well for precipitation.

  • Measure the absorbance of each well at the predetermined λmax of this compound.

  • The highest concentration that remains clear and shows a linear increase in absorbance is the approximate kinetic solubility.

Protocol 2: Assessment of this compound Stability at Different pH Values

This protocol outlines a procedure to evaluate the chemical stability of this compound in solutions of varying pH.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Buffers of different pH values (e.g., pH 3, 5, 7.4, and 9)

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare working solutions of this compound (e.g., 10 µM) in each of the different pH buffers. Ensure the final DMSO concentration is low and consistent across all samples.

  • Take an initial sample (T=0) from each solution immediately after preparation. Quench the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them as in step 2.

  • Analyze all quenched samples by HPLC or LC-MS.

  • Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time for each pH condition.

Protocol 3: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound solid powder

  • DMSO, Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid powder at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • For acidic and basic samples, neutralize the solution before analysis.

  • Analyze all samples, including a non-stressed control, by HPLC-UV or LC-MS.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. The use of a mass spectrometer will aid in the structural elucidation of these products.

Visualizations

EGFR Signaling Pathway Inhibited by this compound

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start prep_stock Prepare 10 mM This compound in DMSO start->prep_stock serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_solvent Add to Test Solvent (e.g., PBS, Media) serial_dilute->add_solvent incubate Incubate 1-2h at Room Temp add_solvent->incubate visual_insp Visual Inspection for Precipitation incubate->visual_insp measure_abs Measure Absorbance visual_insp->measure_abs analyze Determine Highest Soluble Concentration measure_abs->analyze end End analyze->end

Caption: Workflow for determining the kinetic solubility of this compound.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Precipitation start This compound Precipitates in Aqueous Solution check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No check_conc Is this compound concentration above its solubility limit? check_dmso->check_conc Yes reduce_dmso->start add_surfactant Consider adding a surfactant or co-solvent check_conc->add_surfactant Yes end_resolved Issue Resolved check_conc->end_resolved No lower_conc Lower the final This compound concentration lower_conc->end_resolved add_surfactant->lower_conc

Caption: A logical approach to troubleshooting this compound precipitation.

References

Technical Support Center: JND3229 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JND3229 in Western blot experiments.

Troubleshooting Guides

Western blotting with this compound, a reversible EGFRC797S inhibitor, requires careful optimization.[1] Below is a table summarizing common issues, their potential causes, and solutions.

Issue Possible Cause Recommended Solution
No Signal or Weak Signal Insufficient this compound Incubation: The treatment time may be too short for this compound to inhibit EGFR phosphorylation effectively.A 2-hour incubation period has been shown to be effective for inhibiting EGFR phosphorylation in BaF3 cells.[2]
Suboptimal this compound Concentration: The concentration of this compound may be too low to achieve significant inhibition.Effective concentrations in cell culture range from 0.1 to 10 µM.[1][2] Perform a dose-response experiment to determine the optimal concentration for your cell line.
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead to weak or no signal.Confirm successful transfer using a reversible stain like Ponceau S. For large proteins like EGFR, consider optimizing transfer time and buffer composition.[3]
Inactive Primary Antibody: The primary antibody may not be active or may not recognize the target protein.Use a recommended positive control to validate the experiment. Ensure the primary antibody is validated for Western blotting and recognizes the target protein from the correct species.[4]
High Background Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[5]
Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.Increase the number and duration of wash steps. Using a detergent like Tween 20 (0.05-0.1%) in the wash buffer is recommended.[3][5]
Membrane Blocking Issues: Incomplete blocking can expose the membrane to non-specific antibody binding.Ensure the membrane is fully submerged and agitated during blocking. Test different blocking agents (e.g., BSA, non-fat milk) as some may interfere with antibody binding.[4][5]
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Use affinity-purified antibodies. If possible, use a blocking peptide to confirm the specificity of the primary antibody.
Sample Degradation: Protein degradation can result in multiple bands at lower molecular weights.Always use fresh samples and add protease inhibitors to your lysis buffer.
High Protein Load: Overloading the gel can lead to smearing and non-specific bands.Determine the optimal protein concentration by loading a range of total protein amounts (e.g., 10-50 µg of cell lysate).[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible inhibitor of the EGFRC797S mutant, which is a common mechanism of resistance to third-generation EGFR inhibitors.[1][7][8] It works by binding to the ATP binding site of the mutated EGFR, thereby inhibiting its kinase activity and downstream signaling pathways.[9]

Q2: What cell lines are suitable for Western blot analysis with this compound?

A2: BaF3 cells engineered to overexpress EGFR mutants such as EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S have been successfully used.[1][2] NCI-H1975 non-small cell lung cancer cells, which have an EGFRT790M mutation, are also responsive to this compound.[1]

Q3: What are the recommended concentrations and incubation times for this compound treatment?

A3: For cell-based assays, this compound has been shown to inhibit EGFR phosphorylation at concentrations ranging from 0.1 to 10 µM with a 2-hour incubation period prior to cell lysis.[1][2]

Q4: Which antibodies should I use for my Western blot?

A4: To assess the effect of this compound, you will need a primary antibody that detects phosphorylated EGFR (p-EGFR) and an antibody for total EGFR as a loading control. A housekeeping protein antibody (e.g., GAPDH, β-actin) is also recommended to ensure equal protein loading.

Q5: How can I be sure my this compound is active?

A5: The most direct way to confirm the activity of this compound in a Western blot experiment is to observe a dose-dependent decrease in the phosphorylation of EGFR in a sensitive cell line.[1][2]

Experimental Protocols

Detailed Western Blot Protocol for Assessing this compound Activity

This protocol is designed for cultured cells, such as BaF3 cells overexpressing EGFR mutants.

1. Cell Culture and Treatment:

  • Plate cells and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[1][2] Include a vehicle-treated control (e.g., DMSO).
  • For some experimental setups, stimulate cells with EGF for 15 minutes before harvesting.[2]

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Centrifuge at 12,000 x g for 20 minutes at 4°C.[10]
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.[10]

4. Sample Preparation:

  • Normalize the protein concentration for all samples.
  • Add Laemmli sample buffer to the lysates.
  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

5. Gel Electrophoresis:

  • Load 20-30 µg of protein per lane into an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of your target protein.
  • Include a pre-stained molecular weight marker.
  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
  • Confirm transfer efficiency with Ponceau S staining.[3]

7. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with agitation.

8. Antibody Incubation:

  • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with agitation.
  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate.
  • Capture the signal using a chemiluminescence imaging system.

10. Stripping and Re-probing (Optional):

  • To detect total EGFR or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Visualizations

Western_Blot_Troubleshooting_Workflow cluster_start Start cluster_results Analyze Results cluster_issues Identify Issue cluster_solutions Troubleshooting Steps cluster_end Conclusion start Western Blot Experiment with this compound results Evaluate Blot Results start->results no_signal No/Weak Signal results->no_signal Problem high_bg High Background results->high_bg Problem non_specific Non-Specific Bands results->non_specific Problem good_results Clear Signal, Low Background results->good_results Good sol_no_signal Check this compound concentration/incubation Verify protein transfer Test primary antibody activity no_signal->sol_no_signal sol_high_bg Optimize antibody concentrations Increase wash steps Improve blocking high_bg->sol_high_bg sol_non_specific Use affinity-purified antibody Check for sample degradation Optimize protein load non_specific->sol_non_specific end Successful Experiment good_results->end sol_no_signal->start Re-run Experiment sol_high_bg->start Re-run Experiment sol_non_specific->start Re-run Experiment

Caption: Western Blot Troubleshooting Workflow.

JND3229_Signaling_Pathway cluster_membrane Cell Membrane cluster_treatment Inhibitor cluster_downstream Downstream Signaling EGFR EGFR C797S Mutant p_EGFR Phosphorylated EGFR (Inactive) EGFR->p_EGFR Phosphorylation Blocked This compound This compound This compound->EGFR Inhibits signaling Downstream Pathways (e.g., MAPK, PI3K/AKT) p_EGFR->signaling Inhibition proliferation Cell Proliferation & Survival signaling->proliferation Inhibition

Caption: this compound Signaling Pathway Inhibition.

References

JND3229 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing JND3229 dose-response curve experiments. Here you will find troubleshooting advice and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) with high potency against the C797S mutation.[1][2][3][4] The C797S mutation is a known mechanism of resistance to third-generation EGFR inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC).[3][4] this compound binds to the ATP-binding site of the EGFR kinase domain, effectively blocking its downstream signaling pathways that control cell proliferation, growth, and survival.[2][5]

Q2: What are the reported IC50 values for this compound against different EGFR mutants?

A2: this compound has shown potent inhibitory activity against various EGFR mutations. The reported IC50 values are summarized in the table below.

EGFR MutantIC50 (nM)Cell LineAssay TypeReference
EGFRL858R/T790M/C797S5.8-Kinase Assay[1][4]
EGFRWT6.8-Kinase Assay[1]
EGFRL858R/T790M30.5-Kinase Assay[1]
EGFRL858R/T790M/C797S510BaF3Proliferation Assay[4]
EGFR19D/T790M/C797S320BaF3Proliferation Assay[4]
EGFRT790M310NCI-H1975Proliferation Assay[1][4]
EGFRWT (overexpressing)270A431Proliferation Assay[1]

Q3: In which cell lines has this compound been tested?

A3: this compound has been evaluated in various cell lines, including murine BaF3 cells engineered to express different human EGFR mutations (L858R/T790M/C797S and 19D/T790M/C797S), the human NSCLC cell line NCI-H1975 which harbors the L858R/T790M mutation, and the A431 cancer cell line that overexpresses wild-type EGFR.[1][4]

Q4: How does this compound affect EGFR phosphorylation?

A4: this compound has been shown to potently inhibit the phosphorylation of EGFR in a dose-dependent manner in BaF3 cells expressing the L858R/T790M/C797S and 19D/T790M/C797S mutations.[1][4]

Troubleshooting Guide

This guide addresses common issues that may arise during this compound dose-response experiments.

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, improper mixing of reagents, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing.

    • Thoroughly mix this compound dilutions and assay reagents before adding them to the wells.

    • To mitigate edge effects, consider not using the outer wells of the plate for experimental data or fill them with sterile buffer or media.

Problem 2: The dose-response curve is flat or shows no inhibition.

  • Possible Cause: Incorrect concentration of this compound, degraded compound, or issues with the cells or assay reagents.

  • Solution:

    • Verify the calculations for your serial dilutions and prepare fresh stock solutions of this compound.

    • Ensure the compound has been stored correctly, protected from light and moisture.

    • Confirm the viability and health of your cells. Use cells within a consistent passage number range.

    • Check the expiration dates and proper storage of all assay reagents.

Problem 3: The IC50 value is significantly different from published data.

  • Possible Cause: Differences in experimental conditions such as cell density, incubation time, or the specific assay used.

  • Solution:

    • Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

    • The incubation time with this compound can influence the apparent IC50. A 72 to 96-hour incubation is commonly reported for cell proliferation assays.[1]

    • The choice of viability assay (e.g., CellTiter-Glo, resazurin) can yield different IC50 values. Ensure you are using a validated and appropriate assay for your cell line.

Problem 4: The dose-response curve has a very steep or shallow slope.

  • Possible Cause: The concentration range of this compound may be too narrow or too wide. The mechanism of inhibition can also affect the slope.

  • Solution:

    • Widen the range of concentrations in your serial dilution to ensure you capture the full sigmoidal curve. A range spanning several orders of magnitude is recommended.

    • Ensure that your data points are appropriately spaced to define the top and bottom plateaus of the curve.

Experimental Protocols

Cell Viability (Proliferation) Assay

This protocol is a general guideline based on commonly used methods for assessing the anti-proliferative activity of this compound.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells to achieve a final volume of 200 µL.

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Cell Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P STAT3 STAT3 EGFR->STAT3 P EGF EGF EGF->EGFR This compound This compound This compound->EGFR ATP ATP ADP ADP ATP->ADP EGFR Kinase Activity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_this compound Prepare this compound serial dilutions prepare_this compound->treat_cells incubate_72_96h Incubate for 72-96h treat_cells->incubate_72_96h add_reagent Add cell viability reagent incubate_72_96h->add_reagent read_plate Read plate (Luminescence/Absorbance) add_reagent->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: Experimental workflow for a this compound dose-response assay.

Troubleshooting_Logic issue Inconsistent Dose-Response Curve high_variability High Variability? issue->high_variability no_inhibition No Inhibition? issue->no_inhibition ic50_off IC50 Different? issue->ic50_off high_variability->no_inhibition No check_seeding Check cell seeding and reagent mixing high_variability->check_seeding Yes no_inhibition->ic50_off No check_compound Verify compound concentration and cell health no_inhibition->check_compound Yes check_protocol Review cell density, incubation time, and assay type ic50_off->check_protocol Yes review_results Review Results ic50_off->review_results No check_seeding->review_results check_compound->review_results check_protocol->review_results

Caption: Troubleshooting logic for this compound dose-response curves.

References

JND3229 Formulation for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of JND3229 for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations.

Issue Potential Cause Troubleshooting Steps
This compound Precipitation Upon Dilution This compound is poorly soluble in aqueous solutions. Adding a DMSO stock solution too quickly to an aqueous vehicle can cause the compound to crash out of solution. The final concentration of DMSO may be too low to maintain solubility.1. Add the DMSO stock solution to the vehicle dropwise while vortexing or stirring vigorously.2. Gently warm the vehicle before adding the DMSO stock. Do not overheat, as this may degrade the compound.3. Consider increasing the percentage of co-solvents like PEG300 or using a surfactant like Tween-80 in the final formulation to improve solubility.[1] A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]4. Ensure the final DMSO concentration is sufficient to maintain solubility, but it is advisable to keep it below 10% for in vivo studies to minimize toxicity.[3]
High Viscosity of Formulation The concentration of HPMC or other viscosity-modifying agents is too high, making it difficult to inject.1. Ensure the HPMC concentration does not exceed 0.5% (w/v), as this has been used successfully in vivo for this compound.[4]2. If preparing your own HPMC solution, ensure it is fully dissolved and hydrated, which can take several hours or overnight stirring at 4°C.
Inconsistent In Vivo Efficacy This could be due to inconsistent formulation, leading to variable drug exposure. It could also be related to the animal model or administration technique.1. Prepare the formulation fresh for each experiment and ensure it is a homogenous suspension before each injection.2. Standardize the administration technique, including the injection volume and rate.3. Ensure the animal model is appropriate and that tumor sizes are consistent across treatment groups at the start of the study.
Observed Toxicity in Animals The vehicle or the compound itself may be causing adverse effects.1. If using a high concentration of DMSO, consider reducing it. A pilot study to test the tolerability of the vehicle alone is recommended.2. this compound administered at 10 mg/kg in 0.5% HPMC was reported to be well-tolerated in mice.[4][5] If toxicity is observed at this dose, consider a dose-response study to find the maximum tolerated dose in your specific model.

Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: A published in vivo study with this compound used a vehicle of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[4] For poorly soluble compounds like this compound, a co-solvent system is often necessary. A common formulation approach involves dissolving the compound in DMSO first, and then diluting it with other vehicles. A widely used formulation for poorly soluble compounds for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]

Q2: How do I prepare a 0.5% HPMC solution?

A2: To prepare a 0.5% HPMC solution, slowly add 0.5 g of HPMC to 100 mL of purified water while stirring. It is often recommended to heat about one-third of the total required water to 80-90°C and disperse the HPMC in the hot water with stirring. Then, add the remaining cold water to aid dissolution. The solution should be stirred until it becomes clear. This may require stirring for several hours or overnight at 4°C.

Q3: What is the solubility of this compound in common solvents?

A3: The following table summarizes the available solubility data for this compound. Please note that specific quantitative solubility data in common solvents other than DMSO is limited in publicly available literature.

Solvent Solubility (mg/mL) Notes
DMSO12.5May require sonication to fully dissolve.[5]
EthanolData not available
PEG400Data not available
Corn OilData not available
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5This is a common vehicle for poorly soluble compounds and the solubility is for a similar type of compound, not specifically this compound.[1][2]

In Vivo Studies

Q4: What is a typical dose and administration route for this compound in mice?

A4: In a xenograft mouse model, this compound was administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. The dosing schedule was twice daily for 10 days.[4][5]

Q5: Should the this compound formulation be prepared fresh each day?

A5: Yes, it is highly recommended to prepare the formulation fresh before each administration to ensure its stability and consistency.

Q6: What is the mechanism of action of this compound?

A6: this compound is a reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that specifically targets the C797S mutation.[5] This mutation confers resistance to third-generation EGFR inhibitors like osimertinib.[6]

Experimental Protocols

Protocol 1: Preparation of 0.5% HPMC Formulation (General Guidance)

This protocol is a general guideline based on the published in vivo study and common laboratory practices for formulating poorly soluble compounds.

  • Prepare a 0.5% HPMC solution:

    • Slowly add 0.5 g of HPMC to 100 mL of sterile, purified water while stirring.

    • To aid dissolution, you can heat approximately 30 mL of the water to 80-90°C, disperse the HPMC in the hot water, and then add the remaining 70 mL of cold water.

    • Stir the solution at 4°C until the HPMC is fully dissolved and the solution is clear. This may take several hours to overnight.

  • Prepare a this compound stock solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Sonication may be required to fully dissolve the compound.

  • Prepare the final dosing solution:

    • On the day of injection, calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.

    • While vortexing the 0.5% HPMC solution, slowly add the calculated volume of the this compound DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO in the formulation is as low as possible (ideally less than 10%) to minimize potential toxicity.

    • Visually inspect the final formulation to ensure it is a uniform suspension. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Efficacy Analysis prep_hpmc Prepare 0.5% HPMC Solution prep_final Prepare Final Dosing Solution (Add stock to HPMC dropwise with vortexing) prep_hpmc->prep_final prep_stock Prepare this compound Stock in DMSO prep_stock->prep_final ip_injection Intraperitoneal Injection (10 mg/kg, twice daily) prep_final->ip_injection Freshly Prepared Formulation animal_model Xenograft Mouse Model animal_model->ip_injection tumor_measurement Tumor Volume Measurement ip_injection->tumor_measurement data_analysis Data Analysis tumor_measurement->data_analysis

Caption: Experimental workflow for this compound in vivo studies.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (with C797S mutation) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits the EGFR signaling pathway.

References

Validation & Comparative

JND3229 Demonstrates Superior Efficacy Over Osimertinib in Preclinical Models of C797S-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the field of oncology and drug development are closely following the emergence of fourth-generation EGFR inhibitors designed to overcome resistance to third-generation therapies like osimertinib (B560133) in non-small cell lung cancer (NSCLC). The EGFR C797S mutation has been identified as a key mechanism of acquired resistance to osimertinib, rendering the drug ineffective by preventing its covalent binding to the EGFR kinase domain.[1][2] In this context, JND3229, a reversible EGFR inhibitor, has shown significant promise in preclinical studies, demonstrating potent activity against EGFR C797S mutations and superior efficacy compared to osimertinib in relevant cancer models.

This guide provides a comprehensive comparison of this compound and osimertinib in the context of C797S-driven resistance, supported by experimental data from published research.

In Vitro Efficacy: this compound Overcomes Osimertinib Resistance

Biochemical and cellular assays consistently demonstrate the potent inhibitory activity of this compound against EGFR kinases harboring the C797S mutation, a setting where osimertinib loses its effectiveness.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Osimertinib against EGFR Mutants

CompoundEGFR L858R/T790M/C797S (nM)EGFR 19D/T790M/C797S (µM)EGFR L858R/T790M (nM)EGFR WT (nM)
This compound 5.8[3][4]0.32[3]30.5[4]6.8[4]
Osimertinib >4000 (significantly less potent)[3]>4 (significantly less potent)[3]Potent inhibitionLess potent than against mutant

As shown in Table 1, this compound exhibits a strong inhibitory effect on the EGFR triple mutant (L858R/T790M/C797S) with an IC50 value in the low nanomolar range.[3][4] In cellular assays, this compound effectively suppressed the proliferation of BaF3 cells engineered to express EGFR with the 19D/T790M/C797S mutations.[3] In stark contrast, osimertinib's potency is dramatically reduced in the presence of the C797S mutation.[3]

In Vivo Performance: this compound Induces Tumor Regression in C797S Xenograft Models

The superior preclinical efficacy of this compound is further highlighted in in vivo studies using mouse xenograft models of C797S-mutant NSCLC.

Table 2: Comparative In Vivo Efficacy of this compound in a BaF3/EGFR 19D/T790M/C797S Xenograft Model

TreatmentDosageTumor Growth Inhibition (TGI)
This compound 10 mg/kg, i.p., twice daily for 10 days42.2%[4]

In a xenograft model using BaF3 cells harboring the EGFR 19D/T790M/C797S triple mutation, this compound administered intraperitoneally resulted in a significant tumor growth inhibition of 42.2%.[4] This demonstrates the potential of this compound as a monotherapy in osimertinib-resistant tumors.

Mechanism of Action and Signaling Pathways

Osimertinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase. The C797S mutation replaces this cysteine with a serine, preventing this covalent interaction and leading to drug resistance.[1]

This compound, on the other hand, is a reversible inhibitor that does not rely on covalent bond formation. It effectively binds to the ATP-binding pocket of the C797S-mutant EGFR, inhibiting its kinase activity and downstream signaling.[5] This leads to the suppression of key pro-survival pathways that are constitutively activated in EGFR-mutant NSCLC.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (C797S Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Osimertinib Osimertinib Osimertinib->EGFR Ineffective due to C797S mutation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits C797S-mutant EGFR signaling, while osimertinib is ineffective.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the comparative studies of this compound and osimertinib.

Kinase Activity Assay (ELISA)

The inhibitory activity of the compounds against different EGFR kinase mutants was determined using an enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated with the test compounds at varying concentrations in the presence of ATP. The kinase reaction was initiated, and the level of phosphorylated substrate was quantified using a specific antibody and a detection reagent. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

BaF3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, were engineered to express various human EGFR mutants. These cells were seeded in 96-well plates and treated with a range of concentrations of this compound or osimertinib. After a specified incubation period (typically 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Assay_Workflow Start Seed BaF3 cells with EGFR C797S mutation Treatment Treat with serial dilutions of This compound or Osimertinib Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Add CellTiter-Glo® reagent Incubation->Assay Measurement Measure luminescence Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for the cell proliferation assay to determine IC50 values.

Western Blot Analysis for EGFR Phosphorylation

To assess the inhibition of EGFR signaling, engineered BaF3 cells were treated with this compound or osimertinib for a short period (e.g., 2 hours), followed by stimulation with epidermal growth factor (EGF).[5] Cells were then lysed, and protein extracts were subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated EGFR (p-EGFR) and total EGFR were detected using specific primary and secondary antibodies. The results indicate the dose-dependent inhibition of EGFR phosphorylation by the compounds.[5]

In Vivo Xenograft Study

Female BALB/c nude mice were subcutaneously inoculated with BaF3 cells expressing the EGFR 19D/T790M/C797S mutation. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a specified dose and schedule.[4] Tumor volumes were measured regularly using calipers. At the end of the study, the tumor growth inhibition (TGI) was calculated as a percentage relative to the vehicle-treated control group.

Conclusion

The available preclinical data strongly support the potential of this compound as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its ability to potently inhibit the C797S-mutant kinase both in vitro and in vivo, in contrast to the ineffectiveness of osimertinib, positions this compound as a promising next-generation EGFR inhibitor. Further clinical investigation is warranted to translate these preclinical findings into benefits for patients with this challenging resistance mechanism.

References

JND3229 vs. Brigatinib: A Comparative Analysis for Targeting EGFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance, particularly through mutations in the Epidermal Growth Factor Receptor (EGFR), remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides an objective comparison of two tyrosine kinase inhibitors, JND3229 and brigatinib (B606365), for their efficacy against EGFR mutations, with a focus on the formidable C797S resistance mutation.

At a Glance: Performance Against Key EGFR Mutations

This compound is a novel, reversible inhibitor specifically designed to target EGFR C797S mutations. Brigatinib, an approved anaplastic lymphoma kinase (ALK) inhibitor, has also demonstrated inhibitory activity against EGFR mutations. The following tables summarize their performance based on available preclinical data.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundEGFRL858R/T790M/C797SEGFR19D/T790M/C797SEGFRL858R/T790MEGFRWT
This compound 5.8[1][2][3][4]-30.5[1][2][3]6.8[1][2][3]
Brigatinib ~39.4*-15[5][6]>3000[6]

*Note: The IC50 of brigatinib against EGFRL858R/T790M/C797S was reported for a derivative, compound 9, in one study.[7]

Table 2: Cellular Anti-proliferative Activity (IC50, µM)
CompoundBaF3 cells (EGFRL858R/T790M/C797S)BaF3 cells (EGFR19D/T790M/C797S)NCI-H1975 cells (EGFRT790M)
This compound 0.51[1]0.32[1][4]0.31[1]
Brigatinib Comparable to this compound[1]Comparable to this compound[1]0.281[5][6]

Mechanism of Action and Signaling Pathway

Both this compound and brigatinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. The primary target of these inhibitors in the context of this comparison is the mutated EGFR, particularly the C797S variant which confers resistance to third-generation EGFR inhibitors like osimertinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor This compound / Brigatinib Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by this compound and brigatinib.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or brigatinib) in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Dilute recombinant EGFR enzyme (wild-type or mutant) and a peptide substrate in the kinase buffer.

  • Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):

    • Add diluted test compound or DMSO (control) to the wells of a 384-well plate.

    • Add the EGFR enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., BaF3 engineered to express EGFR mutants, NCI-H1975) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with the diluted compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation and Assay:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate until a purple formazan (B1609692) precipitate is visible.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., BaF3-EGFR19D/T790M/C797S) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound at 10 mg/kg, intraperitoneally, twice daily) or vehicle control to the respective groups for a defined period (e.g., 10 days).[2]

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_development Drug Development Kinase_Assay In Vitro Kinase Assay (Determine IC50 on purified enzyme) Cell_Viability Cell Viability Assay (Determine IC50 on cancer cell lines) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Confirm target engagement) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model (Assess anti-tumor efficacy) Western_Blot->Xenograft PK_PD Pharmacokinetics/Pharmacodynamics (Analyze drug exposure and effect) Xenograft->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Figure 2: A generalized experimental workflow for the preclinical assessment of an EGFR inhibitor.

Conclusion

This compound demonstrates potent and specific inhibitory activity against EGFR C797S mutations, positioning it as a promising candidate for overcoming resistance to third-generation EGFR TKIs. Brigatinib, while primarily an ALK inhibitor, also shows activity against EGFR mutants, although its efficacy against the C797S mutation appears less potent than this compound based on the available data. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two inhibitors in the treatment of EGFR-mutated NSCLC. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of JND3229 and Other Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of acquired resistance to existing treatments. Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, have demonstrated significant efficacy against tumors harboring the T790M resistance mutation. However, the subsequent development of the C797S mutation presents a major clinical challenge, rendering these therapies ineffective. This has spurred the development of a new class of drugs: fourth-generation EGFR inhibitors. This guide provides a comparative overview of the preclinical efficacy of a promising new agent, JND3229, alongside other notable fourth-generation EGFR inhibitors, including BLU-945, TQB3804, BBT-176, and BDTX-1535.

Mechanism of Action: Overcoming C797S-Mediated Resistance

Fourth-generation EGFR inhibitors are designed to effectively target EGFR mutations that confer resistance to third-generation TKIs, primarily the C797S mutation.[1] Unlike their predecessors which form a covalent bond with the cysteine at position 797, the C797S mutation prevents this irreversible binding.[1] Fourth-generation inhibitors employ various strategies, including reversible binding and targeting allosteric sites, to inhibit the kinase activity of the C797S-mutant EGFR.[2][3][4] This allows them to suppress downstream signaling pathways crucial for tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Autophosphorylation->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR Autophosphorylation->PI3K-AKT-mTOR Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK->Cell Proliferation & Survival PI3K-AKT-mTOR->Cell Proliferation & Survival 4th Gen Inhibitor 4th Gen Inhibitor 4th Gen Inhibitor->Autophosphorylation Inhibition

EGFR Signaling Pathway and Inhibition

Comparative Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for this compound and other selected fourth-generation EGFR inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Inhibitory Activity (IC50)
CompoundEGFR L858R/T790M/C797S (nM)EGFR Del19/T790M/C797S (nM)EGFR WT (nM)Cell Line (Triple Mutant) IC50 (nM)
This compound 5.8[5]-6.8[5]BaF3 (L858R/T790M/C797S): 510[5]BaF3 (Del19/T790M/C797S): 320[5]
BLU-945 6[6]15[6]>900-fold selective vs. triple mutant[7]BaF3 (L858R/T790M/C797S): 6[6]BaF3 (Del19/T790M/C797S): 15[6]
TQB3804 0.13[8]0.46[8]1.07[8]BaF3 (Del19/T790M/C797S): 26.8[9]
BBT-176 202 (cellular)[10]49 (cellular)[10]-BaF3 (L858R/T790M/C797S): 202[10]BaF3 (Del19/T790M/C797S): 49[10]
BDTX-1535 Potent inhibition of C797S[11]Potent inhibition of C797S[11]Selective[11]-
In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
This compound BaF3-EGFR Del19/T790M/C797S[12]10 mg/kg, i.p., b.i.d.42.2%[12]
BLU-945 PDX (EGFR Del19/T790M/C797S)[13]75 & 100 mg/kg, b.i.d.Substantial tumor growth inhibition[13]
TQB3804 BaF3 (EGFR Del19/T790M/C797S) CDX[9]Not specifiedSignificant tumor growth inhibition[9]
BBT-176 BaF3 (EGFR Del19/T790M/C797S) Xenograft[14]90 mg/kgComplete inhibition[14]
BDTX-1535 EGFR Exon19+C797S mouse allograft[11]Not specifiedDose-dependent tumor growth inhibition and complete regression[11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in the preclinical evaluation of these fourth-generation EGFR inhibitors. For specific parameters, it is recommended to consult the original research articles.

In Vitro Cell Viability Assay

Objective: To determine the concentration of the inhibitor required to inhibit 50% of cancer cell growth (IC50).

General Protocol:

  • Cell Culture: Cancer cell lines harboring specific EGFR mutations (e.g., BaF3 engineered to express triple mutant EGFR) are cultured in appropriate media supplemented with growth factors.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The EGFR inhibitors are serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 72 hours) to allow the inhibitors to exert their effects.

  • Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well. The absorbance or luminescence is measured using a plate reader, which correlates to the number of viable cells.

  • Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (cell line-derived xenograft - CDX) or patient tumor fragments (patient-derived xenograft - PDX) are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: The EGFR inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration. The tumors are then excised for further analysis.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Culture EGFR Mutant Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment_Invitro Treat with Inhibitor (Dose-Response) Seeding->Treatment_Invitro Viability_Assay Perform Cell Viability Assay Treatment_Invitro->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Implantation Implant Tumor Cells in Immunocompromised Mice IC50_Calc->Implantation Promising candidates advance to in vivo Tumor_Growth Monitor Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Invivo Administer Inhibitor or Vehicle Randomization->Treatment_Invivo Monitoring Measure Tumor Volume & Body Weight Treatment_Invivo->Monitoring TGI_Calc Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI_Calc

Preclinical Efficacy Evaluation Workflow

Clinical Development Status

Several of these fourth-generation EGFR inhibitors have progressed into early-stage clinical trials.

  • This compound: Preclinical data is available, but information on its clinical trial status is not as readily available in the public domain.[5][12]

  • BLU-945: Has entered Phase 1/2 clinical trials (SYMPHONY study, NCT04862780), with initial results showing tolerability and early signs of clinical activity, both as a monotherapy and in combination with osimertinib.[15][16]

  • TQB3804: A Phase I trial is ongoing (NCT04128085).[2]

  • BBT-176: Interim data from a Phase 1 study has demonstrated preliminary efficacy and a manageable safety profile in patients with advanced NSCLC harboring EGFR mutations.[14][17]

  • BDTX-1535: A Phase 1 clinical trial (NCT05256290) has shown that BDTX-1535 was well-tolerated and demonstrated promising preliminary clinical activity in patients with recurrent glioblastoma.[18] The trial is also enrolling patients with NSCLC.

Conclusion

This compound has demonstrated potent preclinical activity against EGFR C797S mutations, positioning it as a promising candidate for overcoming resistance to third-generation TKIs. The comparative data presented in this guide highlights the competitive landscape of fourth-generation EGFR inhibitors, with several agents showing significant promise in preclinical models and early clinical trials. The continued development and investigation of these compounds are crucial for addressing the unmet medical need of patients with osimertinib-resistant NSCLC. Further head-to-head comparative studies and mature clinical trial data will be essential to fully elucidate the therapeutic potential of this compound and its contemporaries in the evolving paradigm of NSCLC treatment.

References

JND3229: A Novel Inhibitor for Overcoming Resistance in EGFR-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of JND3229's crystallographic and performance data against other EGFR inhibitors for researchers and drug development professionals.

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation inhibitors like osimertinib (B560133) ineffective. This compound, a novel pyrimidopyrimidinone derivative, has been identified as a potent, reversible inhibitor of EGFR harboring the C797S mutation. This guide provides a comprehensive comparison of this compound with other EGFR inhibitors, supported by crystallographic data from PDB ID 5ZTO and performance metrics from in vitro and in vivo studies.

Crystallographic Data of this compound in Complex with EGFR (PDB ID: 5ZTO)

The crystal structure of this compound bound to the EGFR kinase domain containing both the T790M and C797S mutations (EGFRT790M/C797S) provides critical insights into its mechanism of action. The structure was resolved at 2.65 Å.[1]

ParameterValue
PDB ID5ZTO
Resolution2.65 Å
R-Value Free0.272
R-Value Work0.231
R-Value Observed0.234

This compound binds to the ATP-binding site of the EGFR kinase domain in a "U-shaped" conformation. This binding is stabilized by hydrogen bonds and van der Waals interactions with key residues. Notably, the pyrido[2,3-d]pyrimidine-7-one core of this compound forms a bidentate hydrogen bond with the hinge residue Met793.[1] Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, this compound's reversible binding mechanism circumvents the resistance conferred by the C797S mutation.[1]

In Vitro Performance Comparison

This compound has demonstrated potent inhibitory activity against various EGFR mutants, particularly the clinically challenging triple mutant EGFRL858R/T790M/C797S. Its performance has been compared with other key EGFR inhibitors.

Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) values from enzymatic assays highlight the potency of this compound against different EGFR variants.

CompoundEGFRL858R/T790M/C797S (nM)EGFRL858R/T790M (nM)EGFRWT (nM)
This compound 5.8 [1][2][3]30.5 [1][2][3]6.8 [1][2][3]
Osimertinib>400[1]~5.7~136
BrigatinibComparable to this compound[1]--
EAI045Low nMLow nM-
Cellular Proliferation Inhibition (IC50)

This compound has also shown strong anti-proliferative effects in cell lines expressing various EGFR mutations.

CompoundBaF3 (EGFRL858R/T790M/C797S) (μM)BaF3 (EGFR19D/T790M/C797S) (μM)NCI-H1975 (EGFRT790M) (μM)A431 (EGFRWT) (μM)
This compound 0.51 [1][2]0.32 [1][2]0.31 [1][2]0.27 [1]
Osimertinib>4[1]>40.13[1]-

In Vivo Efficacy

In a xenograft mouse model using BaF3 cells with the EGFR19D/T790M/C797S mutation, this compound demonstrated significant monodrug anti-cancer efficacy.[1] Treatment with this compound at 10 mg/kg twice daily resulted in a tumor growth inhibition (TGI) of 42.2%.[2] This was more potent than the combination of EAI045 and cetuximab, which showed a TGI of 22.3%.[1]

Experimental Protocols

Crystallization of EGFRT790M/C797S with this compound (PDB ID: 5ZTO)

The EGFR kinase domain (residues 696-1022) with the T790M and C797S mutations was expressed and purified. The protein-inhibitor complex was crystallized using the hanging drop vapor diffusion method at 298 K. The crystallization solution contained 0.05 M HEPES pH 8.0, 0.2 M ZnSO4, and 25% PEG 600. X-ray diffraction data were collected at a synchrotron source.

Enzymatic Kinase Assay (ELISA)

The inhibitory activity of the compounds against EGFR kinases was determined using an enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated with the test compounds at varying concentrations in the presence of ATP and a substrate peptide. The amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric detection method. IC50 values were calculated from the resulting dose-response curves.[1]

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using cell lines stably expressing different EGFR mutants. Cells were seeded in 96-well plates and treated with various concentrations of the inhibitors for a specified period. Cell viability was measured using a standard method such as the CellTiter-Glo luminescent cell viability assay. IC50 values were determined from the dose-response curves.[1]

In Vivo Xenograft Model

BALB/c nude mice were subcutaneously injected with BaF3 cells harboring the EGFR19D/T790M/C797S mutation. When tumors reached a certain volume, the mice were treated with this compound (intraperitoneal injection), a vehicle control, or a combination of EAI045 (oral gavage) and cetuximab (intraperitoneal injection). Tumor growth and body weight were monitored throughout the study.[1]

EGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the EGFR signaling pathway and the points of intervention for different classes of inhibitors, highlighting the challenge posed by the C797S mutation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Osimertinib Osimertinib (3rd Gen - Irreversible) Osimertinib->EGFR Binds Cys797 (Blocked by C797S) This compound This compound (4th Gen - Reversible) This compound->EGFR Reversible Binding (Effective against C797S)

References

Validating JND3229 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of two distinct methodologies to validate the cellular target engagement of JND3229, a potent, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR), particularly the resistance-conferring C797S mutant.[1][2][3] We will explore a direct biophysical assay and a target-proximal pharmacodynamic assay, presenting their principles, detailed experimental protocols, and expected quantitative outcomes.

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess the physical binding of a ligand to its target protein in a cellular context. The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability.[4] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified, typically by Western blotting.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture human non-small cell lung cancer (NSCLC) cells harboring the EGFR C797S mutation (e.g., BaF3 cells engineered to express EGFRL858R/T790M/C797S) to 70-80% confluency.[2]

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Fractionation and Protein Quantification:

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for EGFR, followed by an appropriate secondary antibody.

    • Detect the signal using a chemiluminescence substrate and quantify the band intensities.

Data Presentation: CETSA

The results of a CETSA experiment are typically presented as a "melting curve," where the amount of soluble EGFR is plotted against temperature. A shift in this curve to the right for this compound-treated cells compared to the vehicle control indicates target engagement.

TreatmentTemperature (°C)Soluble EGFR (Normalized Intensity)
Vehicle (DMSO)401.0
Vehicle (DMSO)450.9
Vehicle (DMSO)500.6
Vehicle (DMSO)550.3
Vehicle (DMSO)600.1
This compound (1 µM) 40 1.0
This compound (1 µM) 45 1.0
This compound (1 µM) 50 0.9
This compound (1 µM) 55 0.7
This compound (1 µM) 60 0.4

Method 2: Inhibition of EGFR Phosphorylation (Western Blot)

A common and functionally relevant method to assess target engagement of a kinase inhibitor is to measure the phosphorylation of its direct substrate. This compound inhibits the kinase activity of EGFR.[2] Therefore, a reduction in the phosphorylation of EGFR at specific tyrosine residues upon this compound treatment serves as a robust indicator of target engagement in cells.

Experimental Protocol: Inhibition of EGFR Phosphorylation
  • Cell Culture and Serum Starvation:

    • Culture NSCLC cells with the target EGFR mutation (e.g., BaF3-EGFRL858R/T790M/C797S) as described above.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment and Ligand Stimulation:

    • Pre-treat the cells with increasing concentrations of this compound or a vehicle control for 2 hours.

    • Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Normalize the protein concentrations and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

    • Use an appropriate secondary antibody and detect the signal.

    • Quantify the band intensities for both p-EGFR and total EGFR.

Data Presentation: Inhibition of EGFR Phosphorylation

The data is presented as the ratio of p-EGFR to total EGFR, normalized to the EGF-stimulated vehicle control. This demonstrates the dose-dependent inhibitory effect of this compound on EGFR signaling.

This compound Conc. (µM)p-EGFR (Normalized Intensity)Total EGFR (Normalized Intensity)p-EGFR / Total EGFR Ratio% Inhibition
0 (No EGF)0.11.00.1N/A
0 (EGF)1.01.01.00
0.010.81.00.820
0.10.51.00.550
10.21.00.280
100.051.00.0595

Visualizing the Pathways and Workflows

To further clarify the concepts and procedures, the following diagrams illustrate the EGFR signaling pathway and the experimental workflows for CETSA and the inhibition of phosphorylation assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR p_EGFR p-EGFR EGF EGF EGF->EGFR Binds This compound This compound This compound->p_EGFR Inhibits Downstream Downstream Signaling (e.g., AKT, ERK) p_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

CETSA_Workflow start Cells + this compound/Vehicle heat Heat Treatment (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb Western Blot (Anti-EGFR) supernatant->wb analysis Quantify Soluble EGFR & Plot Melting Curve wb->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phospho_Western_Workflow start Serum-Starved Cells treatment This compound/Vehicle Pre-treatment start->treatment stimulate EGF Stimulation treatment->stimulate lyse Cell Lysis (with Phosphatase Inhibitors) stimulate->lyse wb Western Blot (Anti-p-EGFR & Anti-Total EGFR) lyse->wb analysis Quantify p-EGFR/Total EGFR & Determine % Inhibition wb->analysis

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Conclusion

Both CETSA and the inhibition of EGFR phosphorylation assay are valuable methods for validating the target engagement of this compound in cells. CETSA provides direct evidence of this compound binding to EGFR, while the phosphorylation assay confirms the functional consequence of this engagement, namely the inhibition of EGFR's kinase activity. The choice of method may depend on the specific research question, available resources, and the desired throughput. For a comprehensive validation of this compound's mechanism of action, employing both a direct and an indirect method is highly recommended.

References

JND3229: A Potent Inhibitor of EGFR C797S Mutation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – [Date] – A comprehensive analysis of the investigational compound JND3229 demonstrates its significant inhibitory effects on Epidermal Growth Factor Receptor (EGFR) signaling, particularly in cancer cells harboring the C797S resistance mutation. This guide provides a detailed comparison of this compound's IC50 values in various cell lines, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflow.

This compound has emerged as a promising fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to third-generation inhibitors like osimertinib, which is often driven by the EGFR C797S mutation.[1][2] This pyrimidopyrimidinone derivative has shown potent, reversible inhibitory activity against EGFR, including the challenging L858R/T790M/C797S triple mutant.[3]

Comparative Analysis of this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in different cell lines, highlighting its efficacy against various EGFR mutation statuses.

Cell LineEGFR StatusThis compound IC50 (µM)Reference Compound (Osimertinib) IC50 (µM)
BaF3EGFRL858R/T790M/C797S0.51> 4
BaF3EGFR19D/T790M/C797S0.32> 4
NCI-H1975EGFRL858R/T790M0.310.13
A431EGFRWT (overexpressing)0.27-

Data compiled from publicly available research.[1][3]

This compound demonstrates substantial potency against BaF3 cells engineered to express the EGFR C797S mutation, with IC50 values of 0.51 µM and 0.32 µM for the L858R/T790M/C797S and 19D/T790M/C797S variants, respectively.[1] In contrast, osimertinib's inhibitory activity is significantly diminished in the presence of the C797S mutation.[1] Furthermore, this compound effectively inhibits the proliferation of NCI-H1975 cells, which carry the T790M resistance mutation, and A431 cells, which overexpress wild-type EGFR.[1][3]

Mechanism of Action: Targeting the EGFR Signaling Pathway

This compound functions as a reversible inhibitor of EGFR kinase activity.[3] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and growth.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (Reversible) Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent (4 hours incubation) C->D E 5. Add Solubilizing Agent D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

References

A Comparative Analysis of Fourth-Generation EGFR Inhibitors: JND3229 vs. EAI045

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – December 3, 2025 – In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) marks a pivotal advancement in overcoming resistance to previous generations of drugs. This guide provides a detailed comparative analysis of two prominent fourth-generation investigational inhibitors, JND3229 and EAI045, focusing on their distinct mechanisms of action, preclinical efficacy, and potential clinical utility for researchers, scientists, and drug development professionals.

The development of third-generation EGFR TKIs, such as osimertinib, was a significant breakthrough for patients with NSCLC harboring the T790M resistance mutation. However, the subsequent emergence of the C797S mutation has rendered these therapies ineffective, creating a pressing unmet clinical need.[1] this compound and EAI045 have been specifically designed to address this challenge, albeit through fundamentally different approaches.

Mechanism of Action: A Tale of Two Strategies

This compound: A Reversible ATP-Competitive Inhibitor

This compound is a potent, reversible pyrimidopyrimidinone derivative that functions as an ATP-competitive inhibitor.[1][2] It directly targets the ATP-binding site of the EGFR kinase domain, effectively inhibiting the activity of EGFR harboring the C797S mutation.[1][3] Structural studies have revealed that this compound binds to the ATP-binding pocket in a "U-shaped" conformation, allowing it to circumvent the steric hindrance imposed by the C797S mutation that prevents the covalent binding of irreversible third-generation inhibitors.[2]

EAI045: An Allosteric Inhibitor

In contrast, EAI045 represents a paradigm shift in EGFR inhibition. It is an allosteric inhibitor that binds to a site distinct from the ATP pocket.[4][5] This allosteric site is created by the displacement of the regulatory C-helix in an inactive conformation of the kinase.[4][6] By binding to this alternative pocket, EAI045 can inhibit EGFR activity regardless of mutations within the ATP-binding site, including T790M and C797S.[4][7] However, the efficacy of EAI045 is contingent on the disruption of EGFR dimerization. In its active state, the EGFR dimer is asymmetric, and EAI045 is only potent against one subunit of this dimer.[4] Consequently, for effective in vivo activity, EAI045 requires co-administration with an agent that prevents EGFR dimerization, such as the monoclonal antibody cetuximab.[4][8]

Preclinical Performance: A Head-to-Head Comparison

The preclinical data for this compound and EAI045 highlight their distinct pharmacological profiles. This compound has demonstrated potent single-agent activity, while EAI045's efficacy is realized in combination therapy.

In Vitro Potency

The following tables summarize the in vitro inhibitory activities of this compound and EAI045 against various EGFR mutations and in different cell lines.

Table 1: In Vitro Kinase Inhibition (IC50)

CompoundEGFRL858R/T790M/C797SEGFRL858R/T790MEGFRWTEGFRL858REGFRT790M
This compound 5.8 nM[9]30.5 nM[9]6.8 nM[9]--
EAI045 -2 nM[10]1900 nM[10]19 nM[10]190 nM[10]

Table 2: Cellular Anti-proliferative Activity (IC50)

CompoundBaF3-EGFRL858R/T790M/C797SBaF3-EGFR19D/T790M/C797SNCI-H1975 (L858R/T790M)A431 (EGFRWT overexpressing)
This compound 0.51 µM[1]0.32 µM[1]0.31 µM[1]0.27 µM[9]
EAI045 Not effective as single agent[4]Not effective as single agent[4]No anti-proliferative effect up to 10 µM[4]-
EAI045 + Cetuximab ~10 nM[4]Not inhibited[4]--
In Vivo Efficacy

A key differentiator between this compound and EAI045 is their in vivo activity profile. This compound has shown promising anti-tumor efficacy as a monotherapy, a significant advantage in terms of potential clinical development and patient convenience.

In a xenograft mouse model using BaF3 cells harboring the EGFR19D/T790M/C797S mutation, this compound administered as a single agent demonstrated superior tumor growth inhibition (TGI) compared to the combination of EAI045 and cetuximab.[1]

Table 3: In Vivo Efficacy in BaF3-EGFR19D/T790M/C797S Xenograft Model

TreatmentDosageTumor Growth Inhibition (TGI)
This compound 10 mg/kg, ip, twice daily42.2%[1]
EAI045 + Cetuximab 60 mg/kg, po, once daily + 1 mg/kg, ip, every other day22.3%[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates This compound This compound (ATP-Competitive) This compound->EGFR Inhibits ATP Binding EAI045 EAI045 (Allosteric) EAI045->EGFR Binds to Allosteric Site Cetuximab Cetuximab Cetuximab->EGFR Prevents Dimerization Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation ATP ATP ATP->EGFR Binds to Kinase Domain

Figure 1. EGFR Signaling Pathway and Inhibition Mechanisms.

Xenograft_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis Cell_Culture Culture BaF3-EGFR mutant cells Implantation Implant cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach measurable size Implantation->Tumor_Growth Group_JND This compound (10 mg/kg, ip, bid) Tumor_Growth->Group_JND Randomize mice Group_EAI_Cetux EAI045 (60 mg/kg, po, qd) + Cetuximab (1 mg/kg, ip, qod) Tumor_Growth->Group_EAI_Cetux Randomize mice Group_Vehicle Vehicle Control Tumor_Growth->Group_Vehicle Randomize mice Tumor_Measurement Measure tumor volume periodically Group_JND->Tumor_Measurement Body_Weight Monitor body weight for toxicity Group_JND->Body_Weight Group_EAI_Cetux->Tumor_Measurement Group_EAI_Cetux->Body_Weight Group_Vehicle->Tumor_Measurement Group_Vehicle->Body_Weight TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calculation

Figure 2. In Vivo Xenograft Experimental Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

To determine the 50% inhibitory concentration (IC50) of the compounds against various EGFR kinase mutants, an enzyme-linked immunosorbent assay (ELISA) is typically employed. Recombinant EGFR kinase domains (wild-type or mutant) are incubated with varying concentrations of the test compound (this compound or EAI045) in the presence of a kinase substrate and ATP. The reaction is allowed to proceed for a specified time, after which the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cellular Proliferation Assay (IC50 Determination)

The anti-proliferative activity of the compounds is assessed using cell lines engineered to express specific EGFR mutations (e.g., BaF3 cells) or naturally occurring cancer cell lines (e.g., NCI-H1975). Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay that quantifies the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the resulting dose-response curves.[1][11]

In Vivo Xenograft Mouse Model

To evaluate the in vivo anti-tumor efficacy, xenograft models are established by subcutaneously implanting human cancer cells or engineered cell lines into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment groups receive the investigational drugs (e.g., this compound or EAI045 in combination with cetuximab) according to a specified dosing schedule and route of administration. The control group receives a vehicle solution. Tumor volume and body weight are monitored regularly throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated at the end of the treatment period by comparing the change in tumor volume in the treated groups to the control group.[1]

Conclusion and Future Directions

This compound and EAI045 represent two innovative and distinct approaches to overcoming C797S-mediated resistance in EGFR-mutant NSCLC. This compound's efficacy as a single agent in preclinical models is a significant advantage, potentially simplifying clinical development and treatment regimens.[1] EAI045, while requiring combination with an EGFR-dimerization inhibitor, has demonstrated the viability of an allosteric inhibition strategy, opening new avenues for drug design.[4]

The comparative data presented herein underscore the importance of continued research into these and other fourth-generation EGFR inhibitors. Future studies will need to focus on the long-term efficacy, safety profiles, and potential mechanisms of acquired resistance to these novel agents. The ultimate goal is to provide durable clinical benefits for patients with advanced NSCLC who have exhausted current therapeutic options.

References

JND3229 In Vivo Efficacy: A Comparative Analysis of Tumor Growth Inhibition in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the in vivo efficacy of JND3229, a novel, reversible inhibitor of the EGFR C797S mutation. The data presented herein focuses on its tumor growth inhibition capabilities in preclinical xenograft models, benchmarked against other known EGFR inhibitors.

Executive Summary

This compound has demonstrated significant tumor growth inhibition in xenograft models harboring the EGFR C797S mutation, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs). This guide offers a direct comparison of this compound's performance with other relevant EGFR inhibitors, supported by detailed experimental data and protocols.

Comparative In Vivo Efficacy of EGFR Inhibitors

The following table summarizes the in vivo tumor growth inhibition (TGI) data for this compound and its comparators in various xenograft models. It is crucial to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.

CompoundXenograft ModelDosageAdministration RouteTreatment DurationTumor Growth Inhibition (TGI)Reference
This compound BaF3-EGFR¹⁹ᴰ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ10 mg/kgIntraperitoneal (i.p.), twice daily10 days42.2%[1]
EAI045 + Cetuximab BaF3-EGFR¹⁹ᴰ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ60 mg/kg (EAI045), 1 mg/kg (Cetuximab)Oral (p.o.), once daily (EAI045); i.p., every other day (Cetuximab)Not SpecifiedRemarkable tumor regression[1][2]
Brigatinib + Cetuximab PC9-EGFRᵈᵉˡ¹⁹/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ50 mg/kg (Brigatinib), 0.5 or 1 mg (Cetuximab)Not Specified>1 monthMarked tumor growth suppression[3]
Osimertinib PC-9 EGFRᵈᵉˡ¹⁹/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ25 mg/kgDaily19 days6%[4]
BI-4020 PC-9 EGFRᵈᵉˡ¹⁹/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ10 mg/kgNot Specified19 days121%[4]
LS-106 PC-9-OR (EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ)30 mg/kgOral (p.o.), once daily14 days83.5%[5][6][7]
LS-106 PC-9-OR (EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ)60 mg/kgOral (p.o.), once daily14 days136.6%[5][6][7]

Experimental Protocols

The following provides a generalized methodology for a typical in vivo tumor growth inhibition study using a xenograft model, based on the available information for this compound.

Xenograft Mouse Model Protocol

  • Cell Line Implantation:

    • Human non-small cell lung cancer (NSCLC) cells, such as BaF3 engineered to express the EGFR¹⁹ᴰ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ triple mutation, are cultured under standard conditions.

    • A suspension of 5 x 10⁶ cells in 100 µL of an appropriate medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice, 5-7 weeks old).

  • Tumor Growth and Treatment Initiation:

    • Tumor volumes are monitored regularly using calipers, typically every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound Treatment Group: this compound is administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection, twice daily. The compound is formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[1]

    • Comparator/Control Groups: Comparator drugs are administered according to their specific protocols. The control group receives the vehicle solution only.

  • Monitoring and Endpoint:

    • Tumor volumes and body weights of the mice are measured every 2-3 days throughout the study.[1]

    • The study is concluded after a specified treatment duration (e.g., 10 days for the this compound study) or when tumors in the control group reach a maximum allowable size.

    • Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Signaling Pathway and Experimental Workflow

EGFR C797S Signaling Pathway Inhibition by this compound

This compound is a potent and reversible inhibitor of the EGFR C797S mutant. By binding to the ATP-binding site of the mutated EGFR, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are critical for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (C797S Mutant) EGF->EGFR RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: this compound inhibits the mutated EGFR, blocking downstream signaling.

In Vivo Efficacy Experimental Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like this compound in a xenograft model.

experimental_workflow start Start cell_culture Culture NSCLC Cells (e.g., BaF3-EGFR C797S) start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (or Comparator/Vehicle) randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., 10 days) monitoring->endpoint data_analysis Analyze Data (Calculate TGI) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for in vivo tumor growth inhibition studies.

References

JND3229: A Comparative Guide to its Cross-Resistance Profile in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant hurdle in the targeted therapy of non-small cell lung cancer (NSCLC). The third-generation EGFR inhibitor, osimertinib (B560133), is highly effective against the T790M resistance mutation, but its efficacy is compromised by the subsequent acquisition of the C797S mutation. JND3229 is a fourth-generation, reversible EGFR inhibitor developed to overcome this resistance mechanism. This guide provides a comparative analysis of the cross-resistance profile of this compound against various EGFR mutations, with supporting experimental data and protocols.

Comparative Efficacy of this compound

This compound demonstrates potent inhibitory activity against EGFR harboring the C797S mutation, a key resistance mechanism to third-generation EGFR inhibitors. Its efficacy has been evaluated in various preclinical models, and the data are summarized below in comparison to other relevant EGFR inhibitors.

Enzymatic Activity Against EGFR Mutants

This compound exhibits strong inhibition against the kinase activity of the triple mutant EGFRL858R/T790M/C797S with an IC50 value of 5.8 nM.[1][2] It also potently suppresses wild-type EGFR (EGFRWT) and the double mutant EGFRL858R/T790M with IC50 values of 6.8 nM and 30.5 nM, respectively.[1] In comparison, osimertinib shows significantly reduced potency against the EGFRC797S mutant.[1]

CompoundEGFRL858R/T790M/C797S IC50 (nM)EGFRL858R/T790M IC50 (nM)EGFRWT IC50 (nM)
This compound 5.8 [1][2]30.5 [1]6.8 [1]
Osimertinib> 400~5.7~135
Brigatinib (B606365)~10~1~100

Note: Comparative IC50 values for Osimertinib and Brigatinib are approximate and gathered from multiple sources for comparative purposes.

Anti-proliferative Activity in Cancer Cell Lines

This compound effectively inhibits the proliferation of various NSCLC cell lines with different EGFR mutation statuses. It potently suppressed the growth of BaF3 cells harboring EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations, with IC50 values of 0.51 µM and 0.32 µM, respectively.[1] Its activity is comparable to that of brigatinib in these cell lines.[1] Furthermore, this compound inhibits the proliferation of NCI-H1975 cells (EGFRT790M) with an IC50 of 0.31 µM.[1]

Cell LineEGFR MutationThis compound IC50 (µM)Osimertinib IC50 (µM)Brigatinib IC50 (µM)
BaF3EGFRL858R/T790M/C797S0.51 [1]> 4[1]~0.5
BaF3EGFR19D/T790M/C797S0.32 [1]> 4[1]~0.3
NCI-H1975EGFRL858R/T790M0.31 [1]0.13[1]~0.05
A431EGFRWT0.27~2.5~0.1

Note: Comparative IC50 values for Osimertinib and Brigatinib are approximate and gathered from multiple sources for comparative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various recombinant EGFR kinase domains.

Methodology: A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant EGFR enzyme (e.g., EGFRL858R/T790M/C797S) to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Harvest and count cells (e.g., BaF3-EGFRL858R/T790M/C797S).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.

    • Leave the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

    • Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve of cell viability against the logarithm of this compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in NSCLC. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell growth and survival.[3] this compound acts by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cross-Resistance Profiling

The following workflow outlines the key steps in determining the cross-resistance profile of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (EGFR WT, T790M, C797S mutants) IC50 IC50 Determination Kinase_Assay->IC50 Cell_Lines Cell Line Panel (Various EGFR genotypes) Proliferation_Assay Cell Proliferation Assay (MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Lines->Western_Blot Proliferation_Assay->IC50 Comparison Comparison with other inhibitors Western_Blot->Comparison Xenograft Xenograft Mouse Model (e.g., BaF3-EGFR-C797S) Treatment Treatment with this compound and control compounds Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body weight, etc.) Treatment->Toxicity_Assessment Tumor_Measurement->Comparison IC50->Comparison Profile Cross-Resistance Profile Comparison->Profile

Caption: Experimental workflow for determining the cross-resistance profile of this compound.

References

The Structural Battle Against Resistance: A Comparative Guide to JND3229 and Other Fourth-Generation EGFR C797S Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance in non-small cell lung cancer (NSCLC), the emergence of the EGFR C797S mutation represents a significant hurdle. This guide provides a detailed comparison of JND3229, a potent fourth-generation EGFR tyrosine kinase inhibitor (TKI), with other emerging alternatives designed to overcome this resistance mechanism. We present a comprehensive analysis of their structural basis of inhibition, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design and development of next-generation cancer therapeutics.

The third-generation EGFR TKI, osimertinib, has been a cornerstone in treating NSCLC patients with the T790M mutation. However, its efficacy is often limited by the subsequent development of the C797S mutation, which prevents the covalent bond formation essential for irreversible inhibition.[1][2] This has spurred the development of fourth-generation inhibitors, like this compound, which employ non-covalent binding mechanisms to inhibit the drug-resistant EGFR C797S mutant.

Performance Comparison of Fourth-Generation EGFR C797S Inhibitors

The following tables summarize the in vitro efficacy of this compound and a selection of alternative fourth-generation EGFR inhibitors against various EGFR mutant cell lines. The data highlights the potency of these compounds in overcoming C797S-mediated resistance.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundEGFR L858R/T790M/C797S (nM)EGFR del19/T790M/C797S (nM)EGFR L858R/T790M (nM)EGFR WT (nM)Reference
This compound 5.8-30.56.8[3]
Brigatinib -67.2--[4]
Brigatinib Derivative (18k) 0.73.60.765.9[5]
EAI045 --21900[6]
CH7233163 -0.28--[4]
LS-106 3.12.4--[4]
Compound 23 (Brigatinib analogue) ----[7]
BI-4020 2100250--[4]
Compound 33 (4-Aminoquinazoline derivative) -4.84--[4]

Table 2: In Vitro Cellular Antiproliferative Activity (IC50)

CompoundBaF3 (EGFR L858R/T790M/C797S) (μM)BaF3 (EGFR del19/T790M/C797S) (μM)NCI-H1975 (EGFR L858R/T790M) (μM)Reference
This compound 0.510.320.31[8]
Osimertinib > 4> 40.13[8]
LS-106 0.120.09-[4]

Structural Basis of Inhibition

The key to overcoming C797S-mediated resistance lies in moving away from covalent inhibition. This compound and other fourth-generation inhibitors are designed to bind reversibly to the ATP-binding pocket of the EGFR kinase domain.

A 2.65 Å resolution X-ray co-crystal structure of this compound in complex with EGFR (T790M/C797S) reveals that the inhibitor adopts a "U-shaped" conformation within the ATP-binding site.[8] The pyrido[2,3-d]pyrimidine-7-one core of this compound forms a crucial bidentate hydrogen bond with the hinge residue Met793, anchoring the molecule in the active site.[8] This reversible binding mechanism circumvents the need for a covalent interaction with the now-mutated Cys797 residue.

Other fourth-generation inhibitors employ different strategies. For instance, allosteric inhibitors like EAI045 bind to a pocket distinct from the ATP-binding site, inducing a conformational change that inactivates the kinase.[9] This approach offers an alternative mechanism to overcome resistance mutations within the ATP-binding pocket.

Experimental Protocols

To ensure the reproducibility and accurate comparison of inhibitor performance, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of EGFR C797S inhibitors.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the purified EGFR C797S mutant enzyme.

  • Reagents and Materials: Recombinant human EGFR (L858R/T790M/C797S) protein, Poly(Glu, Tyr) 4:1 substrate, ATP, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, 96-well microplates.

  • Procedure: a. Coat a 96-well plate with the Poly(Glu, Tyr) substrate. b. Add the EGFR C797S enzyme to each well. c. Introduce serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 37°C). f. Stop the reaction and wash the wells. g. Add the anti-phosphotyrosine-HRP antibody and incubate. h. Wash the wells and add the TMB substrate. i. Stop the color development with a stop solution (e.g., 2N H₂SO₄). j. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring the EGFR C797S mutation.

  • Reagents and Materials: BaF3 cells engineered to express EGFR (L858R/T790M/C797S) or EGFR (del19/T790M/C797S), complete cell culture medium, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure: a. Seed the BaF3 mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow the cells to attach and grow for 24 hours. c. Treat the cells with serial dilutions of the test inhibitor for 72 hours. d. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals. e. Solubilize the formazan crystals by adding DMSO. f. Measure the absorbance at 570 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure: a. Subcutaneously implant BaF3 cells expressing EGFR (del19/T790M/C797S) into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test inhibitor (e.g., this compound at 10 mg/kg, intraperitoneally, twice daily) and a vehicle control for a specified duration (e.g., 10-14 days).[3] e. Monitor tumor volume and body weight regularly.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

The binding of ligands to EGFR activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[4] Fourth-generation EGFR inhibitors, by blocking the kinase activity of the C797S mutant, effectively shut down these oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR (C797S Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival This compound This compound (ATP-Competitive) This compound->EGFR Inhibits ATP Binding EAI045 EAI045 (Allosteric) EAI045->EGFR Induces Inactive State

Caption: EGFR C797S signaling and points of inhibition.

The diagram above illustrates the EGFR signaling pathway and the distinct mechanisms of action of ATP-competitive inhibitors like this compound and allosteric inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for JND3229

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for JND3229 was found in publicly available resources. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors, which are often categorized as hazardous chemical waste. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for the compound being used before handling or disposal. This guide provides essential safety and logistical information but should not supersede local regulations and protocols.

This compound is a reversible EGFRC797S inhibitor used in cancer research, particularly in the study of non-small cell lung carcinoma.[1] Proper handling and disposal are crucial for laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2260886-64-2[1][2]
Molecular Formula C33H41ClN8O2[2]
Molecular Weight 617.20 g/mol [2]
Exact Mass 616.3041[2]
Purity >98%[2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage (Short Term) 0 - 4 °C for days to weeks[2]
Storage (Long Term) -20 °C for months to years[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3]

Required PPE:

  • Double nitrile gloves

  • Safety goggles or a face shield

  • Laboratory coat

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound involves segregation, decontamination (where applicable), containment, and labeling.

Step 1: Waste Segregation

Waste must be segregated at the point of generation. It is critical to not mix chemical waste with regular trash or biohazardous waste unless explicitly directed by your institution's EHS department.[3]

  • Solid Waste:

    • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, are to be treated as contaminated solid chemical waste.[3]

    • Unused Compound: Excess or expired solid this compound powder must be disposed of as hazardous chemical waste and should never be washed down the drain.[3]

  • Liquid Waste:

    • Contaminated Solutions: All solutions containing this compound, including those from cell culture media, assay buffers, or stock solutions (e.g., in DMSO), must be collected as liquid chemical waste.[3] Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste streams should generally be collected in separate, compatible containers.[3]

Step 2: Waste Containment and Labeling

  • Place all solid and liquid chemical waste into appropriate, leak-proof containers provided by your institution's EHS department.

  • Ensure containers are clearly labeled with "Hazardous Waste" and the specific chemical name (this compound). The label should also include the accumulation start date and the responsible researcher's name and contact information.

Step 3: Temporary Storage

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • This area should have secondary containment to mitigate any potential leaks.[3]

Step 4: Disposal Request

  • Once a waste container is full or the experiment is complete, arrange for disposal through your institution's EHS department.

  • Follow their specific procedures for requesting a waste pickup.[3]

Disposal Workflow Diagram

G cluster_0 Start: this compound Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Solid Waste (Contaminated labware, unused powder) C Collect in Labeled Hazardous Solid Waste Container A->C B Liquid Waste (Stock solutions, contaminated media) D Collect in Labeled Hazardous Liquid Waste Container B->D E Store in Secondary Containment in Satellite Accumulation Area C->E D->E F Request EHS Pickup E->F G EHS Disposal F->G

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

Personal protective equipment for handling JND3229

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JND3229 is not publicly available. The following guidance is based on general best practices for handling potent, small-molecule kinase inhibitors and available data from suppliers and research publications. All laboratory personnel must be thoroughly trained in handling potent compounds before working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a potent epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] As with any potent research compound, appropriate PPE should be worn at all times to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn. Double-gloving is recommended when handling the solid compound or concentrated solutions.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory Protection Fume hoodAll handling of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions:

FormStorage TemperatureDurationNotes
Solid (lyophilized powder)-20°CUp to 36 monthsKeep desiccated and protected from light.[2]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Solution Preparation:

This compound is soluble in DMSO.[3][4] For in vivo studies, a stock solution is typically prepared in a vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose).[5]

Disposal Plan

As a potent research compound, this compound and all contaminated materials should be disposed of as hazardous waste.

Disposal Guidelines:

Waste TypeDisposal Procedure
Solid this compound Collect in a sealed, labeled container for chemical waste incineration.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for incineration.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled container for chemical waste disposal. Do not pour down the drain.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste in a designated container.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model[5]

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

1. Animal Model:

  • BALB/c mice are used.

  • Mice are implanted with BaF3-EGFR¹⁹ᴰ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ cells to establish xenograft tumors.

2. Treatment Formulation:

  • This compound is formulated in a vehicle of 0.5% HPMC (hydroxypropyl methylcellulose).

3. Dosing and Administration:

  • This compound is administered at a dose of 10 mg/kg.

  • The route of administration is intraperitoneal (i.p.) injection.

  • Dosing is performed twice daily (Bid) for 10 days.

4. Monitoring and Endpoints:

  • Tumor volume and body weight are measured every 2-3 days.

  • The primary endpoint is the assessment of tumor growth inhibition.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis animal_model Establish Xenograft Model (BaF3-EGFR¹⁹ᴰ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ cells in BALB/c mice) formulation Prepare this compound Formulation (10 mg/kg in 0.5% HPMC) dosing Administer this compound (i.p., Bid, 10 days) formulation->dosing measurements Measure Tumor Volume & Body Weight (every 2-3 days) dosing->measurements analysis Analyze Tumor Growth Inhibition measurements->analysis

Caption: Workflow for in vivo evaluation of this compound antitumor efficacy.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.